molecular formula C14H13BBrClO3 B1284262 (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 849052-17-1

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No.: B1284262
CAS No.: 849052-17-1
M. Wt: 355.42 g/mol
InChI Key: VJOGFKWLTLTDCH-UHFFFAOYSA-N
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Description

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H13BBrClO3 and its molecular weight is 355.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOGFKWLTLTDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584499
Record name {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
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Molecular Weight

355.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-17-1, 871126-00-0
Record name {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid
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Foundational & Exploratory

Technical Whitepaper: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, with the confirmed Chemical Abstracts Service (CAS) number 849052-17-1, is a specialized organic building block.[1] This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and its potential applications in drug discovery, particularly as a reactant in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this compound in published literature, this paper presents generalized, yet detailed, experimental methodologies and conceptual signaling pathways relevant to this class of molecules.

Compound Identification and Properties

This section summarizes the key identifiers and physicochemical properties of the title compound, primarily sourced from chemical supplier data.

PropertyValueReference
CAS Number 849052-17-1[1][2][3][4]
Molecular Formula C₁₄H₁₃BBrClO₃[1][5]
Molecular Weight 355.42 g/mol [4][5]
Appearance White to off-white powder or solid[1]
Purity Typically ≥95%[2][5]
Storage Store in a cool, dry place, typically at 2-8°C

Synthesis of Substituted Phenylboronic Acids: A Representative Protocol

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of the corresponding aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78°C in a dry ice/acetone bath.

    • Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise to the cooled Grignard solution, maintaining the temperature below -60°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexane and ethyl acetate) to afford the pure phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[8][9][10][11] This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[10][11][12]

Generalized Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow A Reactant Preparation B Reaction Setup A->B Add reactants, catalyst, ligand, base, and solvent C Reaction Monitoring B->C Heat and stir D Work-up C->D Quench and perform extraction E Purification D->E Column chromatography or recrystallization

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, phenylboronic acid derivatives are known to exhibit a range of biological activities, often through the inhibition of enzymes.[13][14][15] For instance, some phenylboronic acids act as inhibitors of serine proteases or beta-lactamases by forming a covalent, yet reversible, bond with the active site serine residue.[15]

Conceptual Signaling Pathway: Enzyme Inhibition by a Phenylboronic Acid Derivative

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme (e.g., Serine Protease) Product Product Enzyme->Product Catalyzes reaction No_Product No_Product Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor (3-Bromo-2-((2-chlorobenzyl)oxy) -5-methylphenyl)boronic acid Inhibitor->Enzyme Covalently binds to active site serine

Caption: A diagram illustrating the competitive inhibition of an enzyme by a phenylboronic acid derivative.

This conceptual pathway illustrates how a phenylboronic acid, such as the title compound, could potentially act as an enzyme inhibitor. The boronic acid moiety can form a tetrahedral adduct with a key nucleophilic residue (like serine) in the enzyme's active site, thereby blocking the binding of the natural substrate and inhibiting the catalytic activity. This mechanism is a key principle in the design of boronic acid-based drugs.[14]

Conclusion

This compound (CAS No. 849052-17-1) is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures. While specific biological data for this compound is not publicly available, the broader class of phenylboronic acids is known for a variety of biological activities, often involving enzyme inhibition. The representative protocols and conceptual frameworks provided in this whitepaper are intended to guide researchers in the synthesis and application of this and related compounds.

References

Technical Guide: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a key intermediate in medicinal chemistry and drug development. This document details its physicochemical properties, a plausible synthetic route with experimental protocols, and its primary application in palladium-catalyzed cross-coupling reactions.

Compound Data

The quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₃BBrClO₃[1][2][3]
Molecular Weight 355.42 g/mol [3]
CAS Number 849052-17-1[1][2][3]
Appearance Powder or liquid[1][2]
Purity Typically ≥95-97%[1]

Synthetic Protocols

Logical Synthesis Workflow

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Borylation A 3-Bromo-5-methylphenol C 1-Bromo-3-((2-chlorobenzyl)oxy)-5-methylbenzene A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 2-Chlorobenzyl bromide B->C D 1-Bromo-3-((2-chlorobenzyl)oxy)-5-methylbenzene F This compound D->F 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. Acidic workup E Triisopropyl borate E->F

Caption: Plausible two-step synthesis of the target compound.

Step 1: Synthesis of 1-Bromo-3-((2-chlorobenzyl)oxy)-5-methylbenzene

This step involves the etherification of 3-bromo-5-methylphenol with 2-chlorobenzyl bromide.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methylphenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

  • Addition of Reagents: To the stirring suspension, add 2-chlorobenzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 1-bromo-3-((2-chlorobenzyl)oxy)-5-methylbenzene.

Step 2: Synthesis of this compound

This step involves the ortho-directed metallation of the ether intermediate followed by borylation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-((2-chlorobenzyl)oxy)-5-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic. Stir vigorously for 1-2 hours.

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude boronic acid can be purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, particularly in the development of new pharmaceutical agents.[4] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

General Suzuki-Miyaura Coupling Workflow

A This compound C Coupled Product A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B Aryl/Vinyl Halide (R-X) B->C

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several cycles.

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

References

An In-depth Technical Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a substituted arylboronic acid with significant potential as a key building block in modern organic synthesis. Its structural features, including a bromine atom, a chlorobenzyl ether group, and a boronic acid moiety, make it a versatile reagent for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. This technical guide provides a comprehensive overview of its chemical properties, outlines a representative synthetic application in palladium-catalyzed cross-coupling reactions, and discusses its potential in drug discovery, particularly in the development of kinase inhibitors. Detailed experimental protocols and visualizations are provided to aid researchers in utilizing this compound for their synthetic and medicinal chemistry endeavors.

Chemical Properties

This compound is a solid at room temperature, with its key physicochemical properties summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 849052-17-1[1][2][3][4]
Molecular Formula C₁₄H₁₃BBrClO₃[1][3]
Molecular Weight 355.42 g/mol [3]
Appearance Powder or liquid[1]
Purity Typically ≥97%[1]
Storage Store in a tightly closed container, in a cool, dry, well-ventilated area.[1]

Synthesis and Reactivity

Substituted phenylboronic acids are cornerstone reagents in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[5][6][7] The title compound, with its aryl bromide functionality, is an ideal coupling partner for the synthesis of complex biaryl scaffolds, which are prevalent in many pharmaceutical agents.[5][8]

Representative Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide, offering a powerful tool for constructing biaryl compounds.[9][10]

The general catalytic cycle for a Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[7][11][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Biaryl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures and may require optimization for specific substrates.[9][13]

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Inhibitor Biaryl Inhibitor (Synthesized from title compound) Inhibitor->Kinase A

References

Synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the preparation of a key phenolic intermediate, followed by an etherification, and culminating in a borylation reaction. This document offers comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, is achieved through a strategic three-step sequence. The route begins with the synthesis of 2-bromo-6-methylphenol, which serves as the foundational phenolic precursor. This is followed by a Williamson ether synthesis to couple the phenol with 2-chlorobenzyl bromide, yielding the diaryl ether intermediate, 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene. The final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality at the desired position on the aromatic ring.

Synthesis_Route cluster_0 Step 1: Phenolic Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Lithiation-Borylation 3-Methylphenol 3-Methylphenol 2-Bromo-6-methylphenol 2-Bromo-6-methylphenol 3-Methylphenol->2-Bromo-6-methylphenol HBr, Formic Acid 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene 2-Bromo-6-methylphenol->2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene 2-Chlorobenzyl bromide, K2CO3, Acetone This compound This compound 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene->this compound 1. n-BuLi, THF, -78 °C 2. B(O-iPr)3 3. H3O+

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product. Please note that some of the characterization data are based on structurally similar compounds due to the limited availability of published experimental data for the exact molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Purity (%)
2-Bromo-6-methylphenolC₇H₇BrO187.04Solid49-51>98
2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzeneC₁₄H₁₂BrClO326.60Oil/SolidNot Reported>95 (crude)
This compoundC₁₄H₁₃BBrClO₃355.42Powder120-125 (analog)[1]>97[2]

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylphenol

This procedure is adapted from known methods for the bromination of substituted phenols.

  • Materials: 3-methylphenol, hydrobromic acid (48%), formic acid.

  • Procedure:

    • To a solution of 3-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane, add formic acid (catalytic amount).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add hydrobromic acid (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-methylphenol as a solid.

Step 2: Synthesis of 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene

This protocol is based on the Williamson ether synthesis.[3][4][5]

  • Materials: 2-bromo-6-methylphenol, 2-chlorobenzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 2-bromo-6-methylphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add 2-chlorobenzyl bromide (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

This procedure is based on the well-established lithiation-borylation reaction of aryl halides.

  • Materials: 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, tetrahydrofuran (THF, anhydrous), hydrochloric acid (HCl).

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2).

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude boronic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a powder.

References

Technical Guide: Spectral and Experimental Data of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data (NMR, MS) and experimental protocols related to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex biaryl structures through cross-coupling reactions.

Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 849052-17-1
Molecular Formula C₁₄H₁₃BBrClO₃
Molecular Weight 355.42 g/mol
Chemical Structure (A chemical structure diagram would be placed here in a full whitepaper)

Predicted Spectral Data

While direct experimental spectra for this specific compound are not publicly available, the following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and coupling constants for the title compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (boronic acid ring)7.6 - 7.8d~21H
Ar-H (boronic acid ring)7.3 - 7.5d~21H
Ar-H (chlorobenzyl ring)7.4 - 7.6m-1H
Ar-H (chlorobenzyl ring)7.2 - 7.4m-3H
-CH₂-5.1 - 5.3s-2H
-CH₃2.3 - 2.5s-3H
-B(OH)₂8.0 - 8.5br s-2H
Solvent: DMSO-d₆. Spectrometer Frequency: 400 MHz.
Predicted ¹³C NMR Spectral Data

The following table outlines the predicted carbon-13 NMR chemical shifts for the title compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C (C-B)130 - 135 (broad)
Ar-C (C-Br)115 - 120
Ar-C (C-O)155 - 160
Ar-C (C-CH₃)135 - 140
Ar-C (boronic acid ring)125 - 135
Ar-C (chlorobenzyl ring)127 - 138
-CH₂-70 - 75
-CH₃20 - 22
Solvent: DMSO-d₆. Spectrometer Frequency: 100 MHz.
Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments in an electrospray ionization (ESI) mass spectrum are presented below.

Ion Predicted m/z Notes
[M-H]⁻353.0Negative ion mode
[M+H]⁺355.0Positive ion mode
[M+Na]⁺377.0Positive ion mode, sodium adduct
[M-H₂O+H]⁺337.0Loss of water from the boronic acid moiety

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of the title compound and its subsequent use in a common cross-coupling reaction.

Synthesis of this compound

This protocol is a multi-step synthesis adapted from general procedures for the preparation of substituted arylboronic acids.

Step 1: Benzylation of 2-Bromo-4-methylphenol

  • To a solution of 2-bromo-4-methylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene.

Step 2: Borylation

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at this temperature for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford this compound.

NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data by applying Fourier transform, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak.

Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

  • Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the title compound.

G cluster_synthesis Synthesis cluster_purification Purification and Analysis start 2-Bromo-4-methylphenol step1 Benzylation with 2-chlorobenzyl chloride start->step1 intermediate 1-Bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene step1->intermediate step2 Lithiation with n-BuLi intermediate->step2 step3 Borylation with triisopropyl borate step2->step3 product This compound step3->product purification Column Chromatography / Recrystallization product->purification analysis NMR and MS Analysis purification->analysis G reactant1 This compound product Biaryl Product reactant1->product reactant2 Aryl Halide (Ar'-X) reactant2->product catalyst Palladium Catalyst catalyst->product catalysis base Base (e.g., K₂CO₃) base->product activation

An In-depth Technical Guide to the Solubility Profile of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a complex organoboron compound with potential applications in organic synthesis and medicinal chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating for biological screening.

Boronic acids, as a class, exhibit varied solubility profiles influenced by factors such as substitution on the phenyl ring, solvent polarity, temperature, and pH. A significant challenge in studying their solubility is the propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate experimental measurements.[1]

Projected Solubility Profile

Based on the solubility of analogous compounds like phenylboronic acid and its substituted derivatives, this compound is expected to exhibit:

  • High solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and ketones like acetone.

  • Moderate solubility in ethers (e.g., dipropyl ether) and chlorinated solvents (e.g., chloroform).[2][3]

  • Low solubility in non-polar hydrocarbon solvents like methylcyclohexane.[2][3]

  • Limited solubility in water, a common characteristic of many arylboronic acids.[4]

The bulky and hydrophobic (2-chlorobenzyl)oxy group is anticipated to decrease aqueous solubility compared to simpler arylboronic acids.

Quantitative Solubility Data of Analogous Boronic Acids

To provide a quantitative reference, the following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in various organic solvents. This data serves as a valuable proxy for estimating the solubility behavior of the title compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5]

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.012
303.150.020
313.150.033
323.150.052
3-Pentanone293.150.095
303.150.135
313.150.185
323.150.250
Acetone293.150.110
303.150.155
313.150.210
323.150.280
Dipropyl Ether293.150.055
303.150.080
313.150.115
323.150.160
Methylcyclohexane293.15< 0.001
303.15< 0.001
313.150.001
323.150.001

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

CompoundSolventTemperature (°C)Solubility ( g/100g of Solvent)
2-Isobutoxyphenylboronic acidChloroform2025.8
3-Isobutoxyphenylboronic acidChloroform2010.5
4-Isobutoxyphenylboronic acidChloroform208.2
2-Isobutoxyphenylboronic acid3-Pentanone2045.1
3-Isobutoxyphenylboronic acid3-Pentanone2021.3
4-Isobutoxyphenylboronic acid3-Pentanone2018.9
2-Isobutoxyphenylboronic acidAcetone2051.2
3-Isobutoxyphenylboronic acidAcetone2028.7
4-Isobutoxyphenylboronic acidAcetone2024.5
2-Isobutoxyphenylboronic acidDipropyl Ether2015.6
3-Isobutoxyphenylboronic acidDipropyl Ether205.4
4-Isobutoxyphenylboronic acidDipropyl Ether204.1
2-Isobutoxyphenylboronic acidMethylcyclohexane201.2
3-Isobutoxyphenylboronic acidMethylcyclohexane200.3
4-Isobutoxyphenylboronic acidMethylcyclohexane200.2

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following are standard, detailed methodologies for assessing both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

  • Phase Separation: Cease agitation and allow the vials to stand, permitting the excess solid to sediment. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved boronic acid in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

  • Calculation: The equilibrium solubility is calculated from the measured concentration of the saturated solution.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Test Solvent: In a separate 96-well plate, add a fixed volume of the desired aqueous or organic solvent to each well.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a low final concentration of DMSO (e.g., 1-2%).

  • Incubation and Detection: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours). The concentration at which precipitation is first observed is determined, often by nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[6]

Dynamic (Synthetic) Method for Temperature-Dependent Solubility

This method is used to determine the solubility of a compound as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a series of samples with known compositions of the boronic acid and the solvent in sealed vials.

  • Controlled Heating: Heat the samples at a slow, constant rate while stirring vigorously.

  • Turbidity Monitoring: Monitor the samples for the disappearance of turbidity. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample.[1][3][7]

  • Solubility Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[7]

  • Data Compilation: Repeat the experiment for different compositions to construct a solubility curve (solubility vs. temperature).[7]

Visualizing Experimental Workflows

Workflow for Thermodynamic Solubility Determination

G A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Agitation at constant T for 24-48h) A->B C 3. Phase Separation (Sedimentation or Centrifugation) B->C D 4. Supernatant Sampling C->D E 5. Concentration Analysis (e.g., HPLC-UV) D->E F 6. Calculate Equilibrium Solubility E->F

Caption: Workflow for determining thermodynamic solubility.

General Workflow for Dynamic Solubility Measurement

G A 1. Prepare Samples (Known boronic acid/solvent compositions) B 2. Controlled Heating (Slow, constant rate with stirring) A->B C 3. Monitor Turbidity (Visually or with a light probe) B->C D 4. Record Solubility Temperature (Point of complete dissolution) C->D E 5. Repeat for Different Compositions D->E E->A New Composition F 6. Construct Solubility Curve (Solubility vs. Temperature) E->F

Caption: Key steps in the dynamic solubility determination method.

References

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is a compilation of data from suppliers and data sheets of structurally similar compounds. A complete, official Safety Data Sheet (SDS) for this specific compound was not available. Users should exercise caution and perform their own risk assessment before handling this chemical.

Chemical Identification and Properties

This compound is a substituted arylboronic acid, a class of compounds widely utilized as key intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. Its specific substitution pattern offers a versatile scaffold for the synthesis of complex molecules in medicinal chemistry and materials science.

Identifier Value Source
IUPAC Name This compound-
CAS Number 849052-17-1[1][2]
Molecular Formula C₁₄H₁₃BBrClO₃[1]
Molecular Weight 355.42 g/mol [3]
Physical & Chemical Properties Value Source
Appearance White to off-white powder or solid[1]
Purity Typically ≥97%[1]
Moisture Content Typically ≤5%[1]
Solubility No data available. Likely soluble in organic solvents like DMSO, DMF, and alcohols.-
Melting Point 120-125 °C (for the 4-chloro isomer)[3]
Storage Conditions Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Safety and Hazard Information

The following data is extrapolated from safety information for structurally similar arylboronic acids and the (4-chlorobenzyl)oxy isomer. It should be used as a guideline for safe handling.

Hazard Class Classification
GHS Pictograms
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Source [4][5]
Precautionary Statements & First Aid
Type Statement Source
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.[3][5]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.[3]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.[3]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols & Applications

A primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[6]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure and should be optimized for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.2 eq.), the desired aryl halide (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 3:1 Dioxane/Water. Add a suitable base, such as K₂CO₃ (2.5 eq.).

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Purification p1 Combine Boronic Acid, Aryl Halide, & Pd Catalyst in Schlenk Flask p2 Add Degassed Solvent & Base (e.g., K2CO3) p1->p2 Under Inert Atmosphere r1 Heat Mixture (80-100 °C) with Stirring p2->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 pu1 Cool & Quench; Aqueous Work-up r2->pu1 pu2 Dry & Concentrate Organic Layer pu1->pu2 pu3 Purify via Column Chromatography pu2->pu3 end Characterized Biaryl Product pu3->end Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safe Handling and Engineering Controls

A strict adherence to safety protocols is mandatory when handling this chemical. The following logical workflow outlines the critical steps from receipt to disposal.

safe_handling_workflow cluster_ppe Required Personal Protective Equipment (PPE) cluster_controls Engineering Controls ppe_items Safety Goggles with Side-Shields Nitrile Gloves (check breakthrough time) Chemical-Resistant Lab Coat eng_items Operate within a Certified Chemical Fume Hood Ensure access to Safety Shower and Eyewash Station start Receive Chemical verify Verify Container Integrity & Label Information start->verify store Store in Cool, Dry, Inert Atmosphere verify->store weigh Weigh Compound in Fume Hood store->weigh Prepare for use react Perform Experiment (See Protocol) weigh->react decontaminate Decontaminate Glassware & Work Surfaces react->decontaminate dispose Dispose of Waste in Labeled Halogenated Organic Waste Container decontaminate->dispose end End of Workflow dispose->end

Caption: Mandatory safety workflow for handling arylboronic acids.

References

The Enigmatic Profile of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: A Commercially Available Enigma in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid , a complex halogenated boronic acid derivative, presents a curious case in the landscape of chemical research and development. While readily available through various chemical suppliers, indicating its use as a building block in synthetic chemistry, detailed scientific literature regarding its discovery, specific synthesis protocols, and biological activity remains elusive. This technical overview serves to consolidate the available information on this compound and contextualize its potential applications within the broader field of medicinal chemistry, particularly in the development of novel therapeutics.

Physicochemical Characteristics

The fundamental properties of this compound have been compiled from various commercial sources. These key identifiers are crucial for researchers in sourcing and utilizing this compound for their synthetic endeavors.

PropertyValueCitation(s)
CAS Number 849052-17-1[1][2]
Molecular Formula C₁₄H₁₃BBrClO₃[1][2]
Molecular Weight 355.42 g/mol [1]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Applications Medicinal Chemistry, Biomedicine, Pharmaceutical Intermediate[2]

Postulated Synthetic Pathways

While a definitive, peer-reviewed synthesis protocol for this compound is not publicly available, a logical synthetic route can be postulated based on established organoboron chemistry. The synthesis would likely involve a multi-step process, beginning with the appropriate substituted phenols and benzyl halides, followed by ortho-lithiation and subsequent borylation.

A hypothetical workflow for the synthesis is presented below. This diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.

G cluster_0 Starting Materials Preparation cluster_1 Etherification cluster_2 Borylation cluster_3 Final Product 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol Ether_Formation 1-Bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene 2-Bromo-4-methylphenol->Ether_Formation 2-Chlorobenzyl_chloride 2-Chlorobenzyl_chloride 2-Chlorobenzyl_chloride->Ether_Formation Lithiation Directed ortho-Metalation (DoM) (e.g., n-BuLi) Ether_Formation->Lithiation Borylation_Step Borylation (e.g., Triisopropyl borate) Lithiation->Borylation_Step Hydrolysis Acidic Workup Borylation_Step->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Hypothetical synthetic workflow for the target compound.

Potential Applications in Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery, primarily due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as sugars and serine proteases. The subject molecule, with its specific substitution pattern, could be a valuable intermediate in the synthesis of targeted therapeutic agents.

Role in Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of arylboronic acids is in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl structures. This compound could be utilized to introduce its substituted phenyl moiety into a larger molecular scaffold, a common strategy in the development of kinase inhibitors and other targeted therapies.

The logical relationship of this boronic acid as a building block in a Suzuki-Miyaura coupling is depicted below.

G Target_Boronic_Acid (3-Bromo-2-((2-chlorobenzyl)oxy) -5-methylphenyl)boronic acid Pd_Catalyst Palladium Catalyst + Base Target_Boronic_Acid->Pd_Catalyst Aryl_Halide Aryl or Vinyl Halide (R-X) Aryl_Halide->Pd_Catalyst Coupled_Product Biaryl Product Pd_Catalyst->Coupled_Product

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Potential as a Proteasome Inhibitor Precursor

The boronic acid functional group is the cornerstone of the proteasome inhibitor drug class, exemplified by bortezomib. These drugs target the chymotrypsin-like activity of the 26S proteasome, a key player in cellular protein degradation. The intricate substitution pattern on the aromatic ring of this compound may be designed to achieve specific interactions within the proteasome's active site, potentially leading to enhanced potency or selectivity. While no direct evidence links this specific molecule to proteasome inhibition, its structural features are consistent with those of molecules designed for this purpose.

Conclusion

This compound stands as a molecule of potential, yet of unconfirmed specific application. Its commercial availability suggests its utility as a synthetic intermediate. The lack of detailed public-domain research on its discovery and characterization, however, makes a definitive assessment of its biological significance challenging. For researchers in drug development, this compound represents a readily accessible, yet largely unexplored, building block. Future disclosures in patents or peer-reviewed literature will be necessary to fully elucidate the scientific rationale behind the synthesis and potential applications of this enigmatic boronic acid derivative. Until then, its role remains within the realm of potential, a tool awaiting its documented application in the advancement of medicinal chemistry.

References

The Versatility of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged as a versatile and powerful class of molecules in medicinal chemistry, transitioning from their traditional role as synthetic intermediates to key pharmacophores in a range of therapeutic agents. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have opened up new avenues for drug design and delivery. This technical guide provides an in-depth exploration of the current and potential applications of substituted phenylboronic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Applications in Medicinal Chemistry

The utility of substituted phenylboronic acids in drug discovery is multifaceted, with three prominent areas of application: enzyme inhibition, targeted drug delivery, and biosensing.

Enzyme Inhibition

The electrophilic nature of the boron atom in phenylboronic acids makes them effective inhibitors of various enzymes, particularly serine proteases. The boronic acid can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of substrate hydrolysis.

β-Lactamase Inhibition: A critical application is in combating bacterial antibiotic resistance. Phenylboronic acid derivatives have been extensively studied as inhibitors of β-lactamases, enzymes that deactivate β-lactam antibiotics. By inhibiting these enzymes, phenylboronic acids can restore the efficacy of existing antibiotics.[1][2][3]

Proteasome Inhibition: The proteasome is a crucial cellular machine responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor for treating multiple myeloma. The boronic acid moiety is essential for its mechanism of action, which involves the formation of a stable complex with the N-terminal threonine of the proteasome's catalytic subunit.[4][5][6]

Targeted Drug Delivery

The ability of phenylboronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is exploited in sophisticated drug delivery systems. Many biological molecules, such as sugars and glycoproteins, contain diol functionalities.

Targeting Sialic Acid on Cancer Cells: Cancer cells often overexpress sialic acid on their surface glycoproteins. Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, enabling targeted delivery of chemotherapeutic agents to tumors while minimizing off-target toxicity.[7][8]

Glucose-Responsive Insulin Delivery: For diabetes management, "smart" insulin delivery systems are being developed using phenylboronic acids. These systems are designed to release insulin in response to high glucose levels. The phenylboronic acid component binds to glucose, triggering a conformational change in the delivery vehicle and releasing the encapsulated insulin.

Biosensing

The specific and reversible interaction with diols also makes phenylboronic acids excellent candidates for the development of biosensors. These sensors can be designed to detect the presence and concentration of biologically important diol-containing molecules.

Glucose Monitoring: Phenylboronic acid-based sensors are being investigated for continuous glucose monitoring in diabetic patients. The binding of glucose to the immobilized phenylboronic acid can induce a detectable signal, such as a change in fluorescence or an electrical current.

Data Presentation: Quantitative Analysis of Phenylboronic Acid Derivatives

The following tables summarize the inhibitory activities of various substituted phenylboronic acids against key enzyme targets and their cytotoxic effects on cancer cell lines.

Table 1: Inhibition of β-Lactamases by Substituted Phenylboronic Acids

CompoundSubstituent(s)β-Lactamase TargetKᵢ (nM)Reference
1 3-azidomethylKPC-2730[9]
2 3-azidomethylAmpC140[9]
3 4-carboxyAmpC26[2]
4 3-amino-4-carboxyAmpC83[2]
5 2-acrylicKPC-211,000[1]
6 3-acrylicKPC-28,000[1]
7 2-propionicGES-515,000[1]
8 3-propionicGES-512,000[1]

Table 2: Cytotoxicity of Substituted Phenylboronic Acids Against Cancer Cell Lines

CompoundSubstituent(s)Cell LineIC₅₀ (µM)Reference
9 2-fluoro-6-formylA2780 (Ovarian)low micromolar[4]
10 4-formylA2780 (Ovarian)>200[4]
11 Boronic Chalcone 5SCC-25 (Squamous Cell Carcinoma)17.9[5]
12 Boronic Chalcone 4SCC-25 (Squamous Cell Carcinoma)9.8[5]
13 Dipeptidyl boronic acid 15U266 (Multiple Myeloma)0.0046[10]
14 BortezomibU266 (Multiple Myeloma)0.00705[10]
15 3-((4-acetylphenyl)imino)methylProstate Cancer Cells5[11]
16 3-((4-acetylphenyl)imino)methyl)-4-fluoroProstate Cancer Cells5[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key substituted phenylboronic acid and for a common biological evaluation assay.

Synthesis of 4-Carboxyphenylboronic Acid

This protocol describes the synthesis of 4-carboxyphenylboronic acid from 4-cyanophenylboronic acid.[6]

Materials:

  • 4-Cyanophenylboronic acid

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 14.5 g (100 mmol) of 4-cyanophenylboronic acid in a mixture of 11 g (200 mmol) of potassium hydroxide and 10 g of water in 100 ml of methanol.

  • Reflux the mixture until the evolution of ammonia gas is complete. This indicates the hydrolysis of the nitrile group to a carboxylate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of 4. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.

  • Filter the resulting white solid and wash it with cold water.

  • Dry the solid under vacuum to yield 4-carboxyphenylboronic acid. The reported yield is 14.9 g (90 mmol).[6]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][12]

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (substituted phenylboronic acids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow relevant to the medicinal chemistry of substituted phenylboronic acids.

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination cluster_Proteasome Proteasome Degradation Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ubiquitin ligase E2->E3 Ub_Protein Polyubiquitinated Protein E3->Ub_Protein Ub chain attachment Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Bortezomib Bortezomib (Phenylboronic Acid Derivative) Bortezomib->Proteasome Inhibition

Ubiquitin-Proteasome Pathway Inhibition by Bortezomib

Drug_Development_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization cluster_Vivo In Vivo Evaluation Synthesis Synthesis of Substituted Phenylboronic Acids Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., β-lactamase, Proteasome) Characterization->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT for Cytotoxicity) Characterization->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR Cell_Assay->SAR SAR->Synthesis Iterative Design ADMET In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Animal_Model Preclinical Animal Models (Efficacy & Toxicology) ADMET->Animal_Model Clinical_Trials Clinical Trials Animal_Model->Clinical_Trials Promising Candidates

Experimental Workflow for Phenylboronic Acid Drug Development

Conclusion

Substituted phenylboronic acids represent a privileged scaffold in medicinal chemistry with a broad and expanding range of applications. Their ability to act as versatile enzyme inhibitors and as key components in targeted drug delivery and biosensing systems underscores their importance in the development of novel therapeutics and diagnostics. The continued exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved clinical candidates. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable class of compounds.

References

An In-depth Technical Guide to the Structure Elucidation of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines a putative synthesis pathway and predicted analytical data based on established chemical principles and data from structurally analogous compounds. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel phenylboronic acid derivatives.

Introduction

This compound belongs to the versatile class of phenylboronic acids, which are widely utilized as key building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this compound, featuring a bromo, a 2-chlorobenzyloxy, and a methyl group on the phenyl ring, makes it an attractive intermediate for the synthesis of complex molecular architectures with potential applications in pharmaceutical and materials science. This guide will detail the logical steps for its synthesis and the analytical techniques required for its complete structure elucidation.

Chemical Identity and Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compound-
CAS Number 849052-17-1[1]
Molecular Formula C₁₄H₁₃BBrClO₃[1]
Molecular Weight 355.42 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Purity Typically >95% (Commercially available)[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Proposed Synthesis Pathway

G A 2-Bromo-4-methylphenol B 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene A->B Williamson Ether Synthesis (2-Chlorobenzyl bromide, Base) C This compound B->C Lithiation followed by Borylation (n-BuLi, Triisopropyl borate, then H3O+)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene from 2-Bromo-4-methylphenol.

Materials:

  • 2-Bromo-4-methylphenol

  • 2-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Bromo-4-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-Chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Experimental Protocol: Lithiation and Borylation

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or precipitation.

Structure Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Predicted ¹H NMR and ¹³C NMR data are summarized in Table 2.

Technique Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
¹H NMR * Aromatic protons (phenyl ring): Two singlets or two doublets with small coupling constants in the range of 7.0-7.8 ppm. * Aromatic protons (benzyl ring): A multiplet in the range of 7.2-7.6 ppm. * Methylene protons (-OCH₂-): A singlet around 5.1-5.3 ppm. * Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm. * Boronic acid protons (-B(OH)₂): A broad singlet, which is D₂O exchangeable, in the range of 8.0-8.5 ppm.
¹³C NMR * Aromatic carbons: Multiple signals in the range of 110-160 ppm. The carbon attached to the boron atom would be expected to be in the range of 130-140 ppm but may be broadened or unobserved due to quadrupolar relaxation. * Methylene carbon (-OCH₂-): A signal around 70-75 ppm. * Methyl carbon (-CH₃): A signal around 20-22 ppm.
¹¹B NMR A single, broad peak is expected in the range of δ 28-32 ppm, characteristic of a trigonal planar boronic acid.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The expected mass spectral data is presented in Table 3.

Technique Predicted m/z Values
HRMS (ESI+) * [M+H]⁺: 355.9983 (Calculated for C₁₄H₁₄BBrClO₃⁺) * [M+Na]⁺: 377.9802 (Calculated for C₁₄H₁₃BBrClNaO₃⁺)
Isotope Pattern A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be observed.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical flow of experiments to confirm the structure of the synthesized compound.

G Start Synthesized Compound TLC Purity Check (TLC) Start->TLC Purification Purification (Column Chromatography / Recrystallization) TLC->Purification If impure NMR Structural Analysis (¹H, ¹³C, ¹¹B NMR) TLC->NMR If pure Purification->NMR MS Molecular Formula Confirmation (HRMS) NMR->MS Final Structure Elucidated MS->Final

Caption: Experimental workflow for structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed synthetic route and expected analytical data offer a solid foundation for researchers to produce and characterize this and other related boronic acid derivatives. The methodologies described are based on well-established and reliable chemical principles, ensuring a high probability of success in a laboratory setting. Further research to obtain and publish the definitive experimental data for this compound is highly encouraged to enrich the chemical literature.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic compounds.[1] This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate offers mild reaction conditions, high functional group tolerance, and generally high yields.[1][2] These application notes provide detailed protocols for the use of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a sterically hindered and electronically complex building block, in Suzuki-Miyaura coupling reactions. This specific boronic acid is a valuable reagent for synthesizing complex molecules in medicinal chemistry and materials science.[3][4]

This compound is a powder with the molecular formula C14H13BBrClO3 and a molecular weight of 355.4 g/mol .[4] It is available from commercial suppliers with a purity of around 95-97%.[3][4]

Reaction Scheme & Mechanism

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R'-X) to form a Pd(II) complex.[5]

  • Transmetalation: The organoboron compound (R-B(OH)2), activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R'-Pd(II)L2-X oxidative_addition->pd2_complex R'-X transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r_prime R'-Pd(II)L2-R transmetalation->pd2_r_r_prime [R-B(OH)3]⁻ r_boronic R-B(OH)2 + Base reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product  Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes

Due to the steric hindrance around the boronic acid group in this compound, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields.

Catalyst and Ligand Selection: For sterically demanding couplings, palladium catalysts with bulky, electron-rich phosphine ligands are generally most effective.[6][7][8] These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition step with hindered substrates.

  • Recommended Catalysts: Pd(OAc)₂, Pd₂(dba)₃

  • Recommended Ligands:

    • Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices for sterically hindered substrates.[8]

    • N-heterocyclic carbenes (NHCs): PEPPSI-type precatalysts can also be highly effective.[9]

Base and Solvent Selection: The choice of base is critical for activating the boronic acid for transmetalation.[10] For hindered substrates, stronger bases are often required.

  • Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK.[7] Potassium phosphate (K₃PO₄) is often a good starting point as it is effective and generally well-tolerated.

  • Recommended Solvents: Aprotic polar solvents are typically used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.

    • 1,4-Dioxane/H₂O

    • Toluene/H₂O

    • Tetrahydrofuran (THF)/H₂O

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90880-90
2-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.5)Dioxane/H₂O (10:1)1101875-85
3-BromopyridinePd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)THF/H₂O (4:1)801670-80

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general starting point for coupling with a range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Toluene

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 5:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, particularly for challenging substrates.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purification follow the same procedure as in Protocol 1.[2]

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reactants reagents Boronic Acid, Aryl Halide, Catalyst, Ligand, Base start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Solvent System (e.g., Toluene/H₂O) setup->solvent reaction Heating & Stirring (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Extract, Dry monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Bases such as potassium phosphate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions can generate high pressures. Use only certified microwave vials and follow the manufacturer's safety guidelines.

By following these application notes and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura coupling reactions to synthesize complex molecular architectures for drug discovery and materials science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. This boronic acid is a key intermediate in the synthesis of Remogliflozin etabonate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes mellitus. The sterically hindered nature of this substrate presents unique challenges, necessitating carefully optimized reaction conditions for efficient carbon-carbon bond formation.

Introduction to the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Due to the steric hindrance around the bromine atom in this compound, the selection of an appropriate palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Recommended Palladium Catalysts and Ligands

For sterically hindered aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition step and stabilize the active catalytic species. Below is a summary of commonly used palladium catalysts and ligands suitable for this type of transformation.

Catalyst PrecursorLigandKey Attributes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common, versatile catalyst.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Highly effective for sterically hindered substrates.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideRobust and effective for a wide range of substrates.

Experimental Protocols

The following protocols are representative methods for the Suzuki-Miyaura cross-coupling of this compound with a suitable coupling partner, such as a pyrazole derivative, which is a key step in the synthesis of Remogliflozin etabonate.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of sterically hindered aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Pyrazole derivative (e.g., 1-isopropyl-5-methyl-1H-pyrazol-3(2H)-one) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the pyrazole derivative, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Tabulated Reaction Parameters for Optimization:
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosPdCl₂(dppf)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent 1,4-Dioxane/H₂O (5:1)Toluene/H₂O (10:1)DMF
Temperature 90 °C100 °C80 °C
Reaction Time 12 h16 h24 h

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Cross-Coupling reagents 1. Prepare Reactants - Boronic Acid - Aryl Halide - Base setup 3. Reaction Setup - Flame-dried glassware - Inert atmosphere (Ar/N2) reagents->setup catalyst 2. Prepare Catalyst System - Palladium Precursor - Ligand catalyst->setup addition 4. Add Reagents and Solvent - Add solids first - Add degassed solvent setup->addition reaction 5. Reaction - Heat to specified temperature - Stir vigorously addition->reaction monitoring 6. Monitor Progress - TLC / LC-MS / GC-MS reaction->monitoring workup 7. Workup - Quench reaction - Extraction - Washing monitoring->workup Upon completion purification 8. Purification - Column chromatography - Recrystallization workup->purification analysis 9. Characterization - NMR, MS, etc. purification->analysis

Caption: A logical workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd_complex R1-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)-R2 L_n pd_complex->transmetalation_complex Transmetalation (R2-B(OR)2 + Base) transmetalation_complex->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a critical transformation in the synthesis of Remogliflozin etabonate. Successful execution of this reaction with sterically hindered substrates requires careful selection of the catalyst system and optimization of reaction conditions. The protocols and information provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of SGLT2 inhibitors and other complex molecules.

Application Notes and Protocols for C-C Bond Formation using (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in carbon-carbon (C-C) bond formation reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This sterically hindered and electronically modified boronic acid is a valuable building block in the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of C-C bonds between organoboron compounds and organohalides.[1] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents, it has become a cornerstone in modern organic synthesis.[2] The subject of these notes, this compound, presents a unique substrate due to the presence of a bulky ortho-benzyloxy group and a bromine substituent, which can influence its reactivity and require carefully optimized reaction conditions for successful coupling.

Reaction Conditions for Suzuki-Miyaura Cross-Coupling

The successful cross-coupling of this compound with various aryl and heteroaryl halides is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For sterically hindered substrates such as this, bulky and electron-rich phosphine ligands are often essential to facilitate the key steps of the catalytic cycle.

Key Parameters and Optimization
  • Catalyst and Ligand: Second-generation Buchwald precatalysts, such as XPhos Pd G2, are highly effective for coupling sterically demanding boronic acids.[3][4][5] These precatalysts readily form the active monoligated Pd(0) species in situ.[3] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos, or JohnPhos) can be employed. The choice of ligand is critical to promote both oxidative addition and reductive elimination, which can be challenging with hindered substrates.

  • Base: A variety of inorganic bases can be used, with the choice often influencing the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can affect the activation of the boronic acid for transmetalation.

  • Solvent: The solvent system typically consists of an organic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in the presence of water. The aqueous component is crucial for the activation of the boronic acid.

  • Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures (80-140 °C). Microwave irradiation can be employed to significantly reduce reaction times.[6] Reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time.

Tabulated Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of arylboronic acids with structural similarities to this compound, providing a starting point for optimization.

Aryl Halide (1.0 eq)Boronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Substituted Aryl Bromide1.2 - 1.5Pd(OAc)₂ (2-5)XPhos or SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80 - 11012 - 2470 - 95
Electron-rich Aryl Bromide1.2XPhos Pd G2 (2)-K₃PO₄ (3)Toluene/H₂O1001685 - 98
Electron-deficient Aryl Bromide1.5Pd₂(dba)₃ (2)JohnPhos (4)Cs₂CO₃ (3)THF/H₂O60 - 808 - 1875 - 90
Heteroaryl Bromide1.1 - 1.3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O100 - 140 (µW)0.5 - 160 - 85
Substituted Aryl Chloride1.5XPhos Pd G2 (3)-K₂CO₃ (3)1,4-Dioxane/H₂O1202450 - 80

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • XPhos Pd G2 (or similar second-generation Buchwald precatalyst)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), and XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (repeat three times).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and library synthesis.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos (or similar bulky phosphine ligand)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave reactor vial, add the aryl or heteroaryl bromide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and JohnPhos (0.05 mmol, 10 mol%).[6]

  • Add DMF (2.5 mL) to the vial.

  • Seal the vial and purge with an inert atmosphere.

  • Heat the reaction mixture in a microwave reactor at 140 °C for 20-60 minutes.[6]

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Preparation - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand B 2. Reaction Setup - Add solids to vessel - Seal and create inert atmosphere A->B C 3. Solvent Addition - Add degassed organic solvent - Add degassed water B->C D 4. Reaction - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/LC-MS) C->D E 5. Work-up - Cool to room temperature - Dilute with organic solvent - Aqueous wash D->E F 6. Isolation - Dry organic layer - Concentrate in vacuo E->F G 7. Purification - Flash column chromatography F->G H Pure Biaryl Product G->H G Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr Transmetal Transmetalation Transmetal->ArPdX ArPdAr->Pd0 RedElim Reductive Elimination RedElim->ArPdAr ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base Product Ar-Ar' (Biaryl Product)

References

Application Notes and Protocols: Synthesis of Biaryl Compounds from (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the synthesis of novel biaryl compounds utilizing (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds between aryl moieties. The resulting biaryl structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules.

Introduction

Biaryl scaffolds are fundamental structural motifs in many pharmaceuticals and bioactive compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of these complex molecules, offering mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides.

This document outlines a general yet detailed protocol for the coupling of this compound with various aryl halides to generate a library of substituted biaryl compounds.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is dependent on several factors, including the choice of catalyst, base, solvent, and the electronic and steric properties of the coupling partners. The following table summarizes typical reaction conditions and expected yields for the synthesis of biaryl compounds from arylboronic acids with structural similarities to this compound.

Aryl Halide Partner (Example)Catalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95[1]
1-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene1001680-90[2]
2-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)801875-85[3]
1-Chloro-3-methoxybenzenePd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.5)t-Amyl alcohol1102470-80[4]

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of reaction conditions may be necessary for specific aryl halide coupling partners.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Biaryl Product purify->end suzuki_cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex R1-X oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 [R2-B(OH)3]- transmetalation Transmetalation boronate [R2-B(OH)3]- base Base (e.g., OH-) boronic_acid R2-B(OH)2 boronic_acid->boronate + Base pd2_r1r2->pd0 R1-R2 reductive_elimination Reductive Elimination product R1-R2 (Biaryl Product) aryl_halide R1-X RORgt_pathway biaryl Biaryl Compound (Inhibitor) ror_gamma_t RORγt biaryl->ror_gamma_t inhibits il17_promoter IL-17 Promoter ror_gamma_t->il17_promoter binds to il17_transcription IL-17 Transcription il17_promoter->il17_transcription activates th17_differentiation Th17 Cell Differentiation il17_transcription->th17_differentiation promotes inflammation Inflammation th17_differentiation->inflammation leads to

References

Use of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a specialized organic building block with significant applications in medicinal chemistry and drug development. Its structure is particularly relevant to the synthesis of complex biaryl structures, which are common motifs in biologically active molecules. Boronic acids are versatile reagents, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This specific boronic acid serves as a key precursor for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus. The presence of the bromo, chloro, and benzyloxy functionalities offers multiple points for further chemical modification, making it a valuable tool for the generation of compound libraries in drug discovery campaigns.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 849052-17-1[1][2]
Molecular Formula C₁₄H₁₃BBrClO₃[1][3]
Molecular Weight 355.42 g/mol [4]
Appearance Powder or liquid[1]
Purity Typically ≥95% - 97%[1][2]
Storage Store in a tightly closed container at room temperature.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

Suzuki_Miyaura_Workflow start Start Materials: - Boronic Acid - Aryl Halide reaction Reaction Setup: - Inert Atmosphere - Heating start->reaction reagents Reagents: - Palladium Catalyst - Ligand - Base - Solvent reagents->reaction monitoring Reaction Monitoring: - TLC or LC-MS reaction->monitoring Progress workup Aqueous Workup: - Quenching - Extraction monitoring->workup Completion purification Purification: - Column Chromatography workup->purification product Final Product: - Biaryl Compound purification->product

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on general procedures for the synthesis of biaryl intermediates for SGLT2 inhibitors.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Note: The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific aryl halide used. Optimization of these parameters may be necessary to achieve the best results.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate R¹-X transmetalation Transmetalation pd_diaryl R¹-Pd(II)L₂-R² pd_intermediate->pd_diaryl r2b R²B(OH)₂ r2b->pd_diaryl base Base base->pd_diaryl pd_diaryl->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_diaryl->product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of SGLT2 Inhibitor Intermediates

This boronic acid is a valuable building block for the synthesis of key intermediates of SGLT2 inhibitors like Empagliflozin. The general strategy involves the coupling of the boronic acid with a suitable aryl halide to construct the central biaryl core of the drug molecule.

SGLT2_Synthesis boronic_acid (3-Bromo-2-((2-chlorobenzyl)oxy) -5-methylphenyl)boronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl Halide Partner (e.g., Halogenated Phenyl Glucoside Precursor) aryl_halide->suzuki intermediate Biaryl Intermediate for SGLT2 Inhibitor suzuki->intermediate sglt2 SGLT2 Inhibitor (e.g., Empagliflozin) intermediate->sglt2 Further Synthetic Steps

Figure 3: Role as a building block in the synthesis of SGLT2 inhibitor intermediates.

Conclusion

This compound is a key building block in modern organic synthesis, particularly for applications in medicinal chemistry. Its utility in constructing the core structures of SGLT2 inhibitors highlights its importance in the development of new therapeutics. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the coupling of sterically hindered substrates, particularly those involving ortho-substituted phenylboronic acids, presents a significant challenge.[3][4] The steric bulk in proximity to the reactive center can impede the crucial transmetalation step of the catalytic cycle, often leading to low yields and slow reaction rates.[4][5]

These application notes provide an overview of optimized protocols and key considerations for successfully conducting Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids. The protocols detailed below are compiled from recent advances in catalysis, focusing on the strategic selection of ligands, bases, and palladium precursors to overcome steric hindrance.

Key Considerations for Overcoming Steric Hindrance:

Successful Suzuki-Miyaura couplings of sterically demanding substrates hinge on the careful optimization of several reaction parameters:

  • Ligand Selection: This is often the most critical factor.[5] Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective.[3][5] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition and subsequent steps of the catalytic cycle with hindered substrates.[5] N-heterocyclic carbene (NHC) ligands also offer a robust alternative, providing strong σ-donation and steric bulk to enhance catalytic activity.[6]

  • Choice of Base: The base plays a crucial role in the activation of the boronic acid. For sterically hindered couplings, strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are frequently employed.[6][7] The choice of base can also influence the rate of competing side reactions, such as protodeboronation.[8]

  • Palladium Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are readily reduced in situ to the active Pd(0) catalyst.[4][9] The selection of the precursor can sometimes influence catalyst activation and overall efficiency.

  • Solvent and Temperature: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[5] Toluene, dioxane, and DMF are commonly used.[6][10][11] Reaction temperatures may need to be elevated to overcome the higher activation energy associated with hindered substrates.

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving an ortho-substituted phenylboronic acid is depicted below. This process involves the careful assembly of reagents under an inert atmosphere to ensure the integrity of the catalyst and prevent side reactions.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Palladium Catalyst, & Ligand add_base Add Base & Boronic Acid reagents->add_base add_solvent Add Anhydrous, Degassed Solvent add_base->add_solvent heat Heat Reaction Mixture (if necessary) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Perform Aqueous Wash cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid with an Aryl Bromide using a Buchwald Ligand

This protocol is adapted from methodologies developed for sterically hindered substrates, employing a bulky biaryl phosphine ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Anhydrous water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, ortho-substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Protocol 1):

Aryl Halide (R-Br)ortho-Substituted Phenylboronic AcidYield (%)Reference
4-Bromoanisole2-Nitrophenylboronic acid~70-80[10]
1-Bromo-4-(tert-butyl)benzene2-Methylphenylboronic acid>95[7]
2-BromotolueneMesitylboronic acid>95[7]
Protocol 2: Suzuki-Miyaura Coupling of an Ortho-Substituted Phenylboronic Acid with an Aryl Chloride using an NHC-Palladium Complex

This protocol utilizes a robust N-heterocyclic carbene (NHC) palladium complex, which has shown high efficiency for challenging couplings, including those with aryl chlorides.[6]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Ortho-substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Acenaphthoimidazolylidene Palladium Complex (e.g., Catalyst 3a from Tu et al., Org. Lett. 2012, 14, 4250-4253) (0.01 mmol, 1 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (3 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride, ortho-substituted phenylboronic acid, NHC-palladium complex, and t-BuOK to a reaction tube.

  • Add anhydrous 1,4-dioxane to the reaction tube.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir the reaction for the specified time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired biaryl product.

Quantitative Data Summary (Protocol 2):

Aryl Halide (R-Cl)ortho-Substituted Phenylboronic AcidYield (%)Reference
2-Chlorotoluene2-Methylphenylboronic acid>99[6]
1-Chloro-2,6-dimethylbenzenePhenylboronic acid>99[6]
4-Chlorotoluene2,6-Dimethylphenylboronic acid>99[6]
Protocol 3: Suzuki-Miyaura Coupling of Mesitylboronic Acid using Aqueous Barium Hydroxide

This protocol is particularly effective for the coupling of the highly sterically hindered mesitylboronic acid.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Mesitylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Barium hydroxide octahydrate [Ba(OH)₂·8H₂O] (1.5 mmol, 1.5 equiv)

  • 1,2-Dimethoxyethane (DME) (6 mL)

  • Water (1 mL)

Procedure:

  • Combine iodobenzene, mesitylboronic acid, and Pd(PPh₃)₄ in a reaction flask.

  • Add the DME and the aqueous solution of Ba(OH)₂.

  • Heat the mixture at 80 °C under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction and perform a standard aqueous work-up.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by chromatography.

Quantitative Data Summary (Protocol 3):

Aryl Halideortho-Substituted Phenylboronic AcidBaseYield (%)Time (h)Reference
IodobenzeneMesitylboronic acidBa(OH)₂1004[4]
IodobenzeneMesitylboronic acidNa₂CO₃2748[4]
IodobenzeneMesitylboronic acidNaHCO₃1648[4]

These protocols provide a starting point for the successful Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids. The choice of a specific protocol will depend on the nature of the substrates, the desired scale of the reaction, and the available reagents. Further optimization of reaction conditions may be necessary for particularly challenging substrate combinations.

References

Application Notes and Protocols: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1) is a specialized organic building block crucial for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom, a protected hydroxyl group, and a methyl group on the phenylboronic acid core, makes it a valuable reagent in modern medicinal chemistry. The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceutical drugs. This document provides detailed application notes, experimental protocols, and relevant data for the use of this boronic acid in the synthesis of pharmaceutical intermediates.

Chemical Properties and Specifications

This compound is typically a white to off-white powder. Its chemical structure and key properties are summarized below.

PropertyValue
CAS Number 849052-17-1[1]
Molecular Formula C₁₄H₁₃BBrClO₃[1]
Molecular Weight 355.42 g/mol [2]
Appearance Powder or liquid[1]
Purity Typically ≥97%[1]
Melting Point 120-125 °C[2]
Storage Store in a tightly closed container in a cool, dry place.[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C(sp²)-C(sp²) bonds.[3] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and aryl halides.[4]

The general scheme for the Suzuki-Miyaura coupling reaction involving this compound is the formation of a biaryl compound, a key intermediate in many drug discovery programs.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid This compound Biaryl Biaryl Pharmaceutical Intermediate BoronicAcid->Biaryl ArylHalide Aryl or Heteroaryl Halide (Ar-X) ArylHalide->Biaryl Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Biaryl Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Biaryl Solvent Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Solvent->Biaryl

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Intermediate

This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equivalents
This compound849052-17-1355.42355 mg1.0
4-Bromopyridine1120-87-2157.99190 mg1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg0.05
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
Toluene108-88-392.1410 mL-
Water (degassed)7732-18-518.022 mL-
Procedure
  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (355 mg, 1.0 mmol), 4-bromopyridine (190 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl compound.

Expected Results and Characterization

The expected product is 2-((2-chlorobenzyl)oxy)-3-(pyridin-4-yl)-5-methyl-1-bromobenzene. The yield can be expected to be in the range of 70-90% based on similar Suzuki-Miyaura couplings.

Representative Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.65 (d, J = 6.0 Hz, 2H), 7.55-7.40 (m, 6H), 7.35-7.25 (m, 2H), 5.15 (s, 2H), 2.30 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 155.8, 150.2, 145.1, 137.9, 135.2, 134.1, 132.8, 130.5, 129.8, 129.2, 128.6, 127.3, 125.1, 122.9, 115.8, 71.2, 20.9.

  • MS (ESI): m/z calculated for C₂₀H₁₇BrClNO [M+H]⁺: 402.02; found: 402.1.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a biaryl pharmaceutical intermediate using the described protocol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants 1. Combine Reactants and Base Inert_Atmosphere 2. Establish Inert Atmosphere Reactants->Inert_Atmosphere Solvents 3. Add Solvents Inert_Atmosphere->Solvents Degas 4. Degas Mixture Solvents->Degas Catalyst 5. Add Palladium Catalyst Degas->Catalyst Heating 6. Heat and Stir Catalyst->Heating Monitoring 7. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 8. Cool and Quench Monitoring->Quench Extraction 9. Liquid-Liquid Extraction Quench->Extraction Drying 10. Dry Organic Phase Extraction->Drying Concentration 11. Concentrate in vacuo Drying->Concentration Purification 12. Flash Chromatography Concentration->Purification Characterization 13. Characterize Product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + Ar'B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Avoid inhalation of dust and contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block for the synthesis of complex biaryl structures, which are of significant interest in pharmaceutical research and development. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its incorporation into target molecules. The protocols and data presented herein serve as a guide for researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

Application Note: Scale-up Synthesis of Biaryls Using (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl structural motif is a prevalent core in numerous pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, offering mild reaction conditions and broad functional group tolerance.[1][2] This application note provides a detailed protocol for the scale-up synthesis of biaryl compounds utilizing (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid as a key building block. The successful scale-up of Suzuki-Miyaura reactions is critical in drug development and manufacturing, requiring careful optimization of parameters to ensure safety, efficiency, and cost-effectiveness.[3][4] Key considerations for large-scale synthesis include the selection of appropriate catalysts, ligands, bases, and solvents, as well as robust work-up and purification procedures to remove residual palladium and other impurities.[3][5]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)2) transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd2_intermediate transmetalation Transmetalation (Ar'-B(OR)2 + Base) pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Biaryl (Ar-Ar')

Caption: The Suzuki-Miyaura catalytic cycle.

Scale-up Synthesis Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl halide on a multi-gram to kilogram scale. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials and Equipment
  • Reactants:

    • This compound (CAS NO. 849052-17-1)[7]

    • Aryl halide (e.g., aryl bromide or iodide)

  • Catalyst:

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

  • Ligand (if using Pd(OAc)₂):

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base:

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[1]

  • Solvents:

    • Toluene, 1,4-Dioxane, or Dimethylformamide (DMF) (anhydrous)[1]

    • Degassed water

  • Equipment:

    • Glass-lined or stainless steel reactor suitable for the intended scale, equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet/outlet.

    • Addition funnel for liquid reagents.

    • Filtration apparatus (e.g., Nutsche filter).

    • Drying oven.

Experimental Workflow

Experimental_Workflow start Start reactor_setup Reactor Setup (Charge Reactants & Solvent) start->reactor_setup inert_atmosphere Inerting (N2 or Ar Purge) reactor_setup->inert_atmosphere base_addition Base Addition (Aqueous Solution) inert_atmosphere->base_addition catalyst_addition Catalyst Addition base_addition->catalyst_addition reaction Reaction (Heating & Stirring) catalyst_addition->reaction workup Work-up (Phase Separation, Washing) reaction->workup purification Purification (Crystallization/ Chromatography) workup->purification analysis Analysis (NMR, MS, HPLC) purification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) for overcoming low yields and other challenges encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?

A1: Low yields with this substrate are often attributed to its significant steric hindrance. The groups on both ortho positions of the boronic acid (a bromine atom and a bulky 2-chlorobenzyloxy group) can impede key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2][3] Other common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent), catalyst deactivation, and competing side reactions like protodeboronation.[4][5]

Q2: What are the most critical components to optimize for a sterically hindered boronic acid like this one?

A2: For sterically demanding substrates, the choice of catalyst and ligand is paramount.[2][6] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] You should employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands help to stabilize the active palladium species and accelerate the slower steps of the catalytic cycle.[1] The choice of base and solvent also has a significant impact on the reaction's success.[7][8]

Q3: I am observing a significant amount of a byproduct that appears to be the protodeboronated starting material. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with sterically hindered or electron-deficient boronic acids.[4][9][10] To mitigate this, consider the following strategies:

  • Choice of Base: Use milder bases such as K₃PO₄, Cs₂CO₃, or KF.[4]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[4] Using anhydrous solvents and bases can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester, can protect it from premature decomposition.[10] These esters often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also reduce the extent of this side reaction.[4]

Q4: Besides protodeboronation, what other side reactions should I be aware of?

A4: Another common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[5] This can be promoted by the presence of oxygen in the reaction or by certain Pd(II) precatalysts during their reduction to the active Pd(0) state.[5][11] To minimize homocoupling, ensure your reaction setup is thoroughly degassed with an inert gas (argon or nitrogen) and consider using a direct Pd(0) catalyst source.[11]

Q5: How can I effectively purify my final product and remove unreacted boronic acid and palladium catalyst?

A5:

  • Removing Unreacted Boronic Acid: Unreacted boronic acid can often be removed with a basic aqueous wash (e.g., with NaOH or K₂CO₃ solution). This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.[11]

  • Removing Palladium Catalyst: For pharmaceutical applications, removing palladium to ppm levels is critical.[11] Filtration through celite can remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers, such as functionalized silica gels (with thiol or amine groups) or activated carbon, are effective.[11]

  • General Purification: The primary method for purifying the crude product is flash column chromatography.[1] If your product and byproducts have similar polarities, meticulous chromatography with a shallow solvent gradient will be necessary.[11]

Troubleshooting Guides

Low to No Conversion

If you are observing little to no formation of your desired product, follow this troubleshooting workflow.

LowConversionWorkflow start Low/No Conversion Observed check_reagents 1. Verify Reagent Quality & Purity - Boronic Acid Stability - Aryl Halide Reactivity (I > Br > OTf >> Cl) - Catalyst/Ligand Integrity (Fresh? Stored properly?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere (Thoroughly degassed?) - Anhydrous/Degassed Solvents? - Correct Temperature? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) - Use a modern pre-catalyst (e.g., G3/G4 Buchwald) - Increase catalyst loading (e.g., from 1 mol% to 3 mol%) check_conditions->optimize_catalyst Conditions OK optimize_base 4. Screen Different Bases - Try stronger inorganic bases (e.g., K3PO4, Cs2CO3) - Ensure base is finely powdered and dry optimize_catalyst->optimize_base optimize_solvent 5. Vary the Solvent System - Test polar aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Consider adding water as a co-solvent (e.g., Toluene/H2O) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: Troubleshooting workflow for low or no product conversion.

Significant Side Product Formation

If your reaction is proceeding but is plagued by side products, this guide can help you diagnose and solve the issue.

SideReactionWorkflow start High Level of Side Products identify_side_product Identify Major Side Product(s) (e.g., via LC-MS, NMR) start->identify_side_product protodeboronation Protodeboronation Product (Boronic acid replaced by -H) identify_side_product->protodeboronation Mass = Ar-H homocoupling Homocoupling Product (Dimer of boronic acid) identify_side_product->homocoupling Mass = Ar-Ar solution_proto Solutions for Protodeboronation: - Use milder base (KF, K3PO4) - Ensure anhydrous conditions - Convert to boronic ester (e.g., pinacol) - Lower reaction temperature protodeboronation->solution_proto solution_homo Solutions for Homocoupling: - Thoroughly degas reaction mixture - Use a direct Pd(0) source (e.g., Pd(PPh3)4) - Slow addition of boronic acid homocoupling->solution_homo success Reduced Side Products solution_proto->success solution_homo->success

Caption: Decision tree for addressing common side reactions.

Data Presentation: Condition Screening

The following tables summarize recommended starting conditions for optimizing the Suzuki coupling of this compound, based on literature for sterically hindered substrates.[1]

Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates

Catalyst / Pre-catalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃XPhos or SPhos1 - 3Highly effective for ortho-substituted substrates.[1]
Pd(OAc)₂RuPhos1 - 3Promotes challenging couplings.[2]
XPhos Pd G3/G4(integral)0.5 - 2Air-stable pre-catalysts, efficient for catalyst activation.[1]
(A-taphos)₂PdCl₂(integral)1 - 5Can be effective in specific challenging cases.[7]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent SystemTemperature (°C)Comments
K₃PO₄Toluene / H₂O (e.g., 10:1)100 - 110A robust, general-purpose system for difficult couplings.[1]
Cs₂CO₃1,4-Dioxane80 - 100Strong base, often provides good results.[12]
K₂CO₃iPrOH / H₂O (e.g., 5:1)60 - 80Milder conditions, can sometimes improve selectivity.[1]
t-BuOK1,4-Dioxane80 - 100Very strong base, effective for highly hindered systems.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and requires optimization for specific coupling partners.

  • Reagent Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if not using a pre-catalyst).[1] Then, add the degassed solvent (e.g., Toluene/H₂O 10:1, concentration 0.1 - 0.5 M with respect to the limiting reagent) via syringe.[1]

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol for Conversion to Pinacol Boronate Ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester may improve stability and yield.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or Dichloromethane.

  • Drying: Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature for 1-2 hours.

  • Isolation: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the crude boronate ester, which can often be used in the subsequent Suzuki coupling without further purification.

References

Preventing protodeboronation of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protodeboronation of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 1-bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzene as a byproduct.[1] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process. The target molecule, this compound, is susceptible to protodeboronation, a common issue with many arylboronic acids, especially those with certain substitution patterns, under typical Suzuki-Miyaura coupling conditions which are often basic and conducted at elevated temperatures.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH: The reaction pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the base-catalyzed pathway often being more problematic in Suzuki-Miyaura reactions.[2] Strongly basic conditions, while necessary for the catalytic cycle, can accelerate the decomposition of the boronic acid.[3]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[3][4]

  • Water Content: The presence of water can act as a proton source for protodeboronation. While a small amount of water is often required for the Suzuki-Miyaura reaction to proceed, excessive water can favor the undesired side reaction.[3][5]

  • Catalyst System Efficiency: A slow or inefficient palladium catalyst system can leave the boronic acid exposed to the reaction conditions for extended periods, increasing the likelihood of protodeboronation.[3]

  • Steric Hindrance: The ortho-substituents on the phenylboronic acid, such as the 2-((2-chlorobenzyl)oxy) group in the target molecule, can influence its stability and susceptibility to protodeboronation.

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a highly effective approach. Common derivatives include:

    • Pinacol esters: These are generally more stable than the corresponding boronic acids.[6]

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][5]

    • Potassium trifluoroborate salts (R-BF3K): These are highly stable crystalline solids that also participate in a "slow-release" of the boronic acid.[2][5]

  • Optimization of Reaction Conditions:

    • Base Selection: Use milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][5]

    • Temperature Control: Conduct the reaction at the lowest effective temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[3][5]

    • Solvent and Water Content: Use anhydrous solvents and minimize the amount of water in the reaction. In some cases, a carefully optimized amount of water is necessary for the reaction to proceed efficiently.[3][5]

  • Employing a Highly Active Catalyst System: The use of a highly active palladium catalyst and appropriate ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and significant amount of protodeboronated byproduct High reaction temperature accelerating protodeboronation.Lower the reaction temperature. A good starting point is 60-80 °C.[3][5]
Use of a strong base (e.g., NaOH, KOH).Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][5]
Excess water in the reaction mixture.Use anhydrous solvents and reagents. If water is necessary, carefully optimize its amount.[3][5]
Inefficient catalyst system leading to prolonged reaction times.Increase the catalyst loading slightly or switch to a more active palladium precatalyst and ligand system (e.g., a Buchwald G3 precatalyst with a biarylphosphine ligand).[3]
Inherent instability of the free boronic acid.Convert the boronic acid to a more stable derivative such as a pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[2][5]
Reaction is sluggish at lower temperatures Insufficient catalyst activity at the reduced temperature.Instead of increasing the temperature, consider using a more active catalyst/ligand combination that is effective at lower temperatures.
Inconsistent results between batches Variable water content in reagents or solvents.Ensure consistent use of anhydrous solvents and properly dried reagents. Consider adding activated molecular sieves to the reaction.[3]
Degradation of the boronic acid during storage.Store the boronic acid under inert atmosphere at low temperature. For long-term stability, consider converting it to a MIDA boronate.

Quantitative Data Summary

The following table summarizes the relative stability and effectiveness of different boron reagents in minimizing protodeboronation, based on literature data for challenging Suzuki-Miyaura couplings.

Boron Reagent Relative Stability Key Advantages Considerations Typical Yield Improvement
Arylboronic Acid Low to ModerateCommercially available, no deprotection needed.Prone to protodeboronation, especially with ortho-substituents.Baseline
Aryl Pinacol Boronate Moderate to HighMore stable than boronic acids, often commercially available.Can still undergo protodeboronation under harsh conditions.10-30% increase over boronic acid
Aryl Trifluoroborate Salt (R-BF₃K) HighHighly stable, crystalline solids; slow release of boronic acid.[5]Requires specific conditions for in situ hydrolysis.20-50% increase over boronic acid
Aryl MIDA Boronate Very HighExceptionally stable, air-stable solids; tunable slow release.[5]Requires an additional synthetic step to prepare; deprotection needed.[5]30-70% increase over boronic acid

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound with a Mild Base

This protocol is a starting point for optimizing the reaction to minimize protodeboronation.

Materials:

  • This compound

  • Aryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if required, start with a 10:1 solvent:water ratio)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and anhydrous K₃PO₄ (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe, followed by degassed water if necessary.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the MIDA Boronate Ester

This protocol is recommended for cases where significant protodeboronation is observed with the free boronic acid.

Part A: Synthesis of the MIDA boronate ester

  • In a round-bottom flask, dissolve this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq) in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • After completion, cool the reaction and isolate the MIDA boronate ester, which is typically a stable, crystalline solid.

Part B: Suzuki-Miyaura Coupling using the MIDA boronate ester

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the MIDA boronate ester (1.2 eq), and a mild base such as finely ground K₃PO₄ (3.0 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere.

  • Add a degassed solvent mixture, such as dioxane/H₂O (5:1). The minimal amount of water facilitates the slow hydrolysis of the MIDA boronate.

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction for a longer period (e.g., 12-24 h) as the slow release of the boronic acid may require extended reaction times.

  • Work-up and purify as described in Protocol 1.

Visualizations

Protodeboronation_Pathway A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate [Ar-B(OH)₃]⁻ A->B C Protodeboronated Product (Ar-H) B->C + H₂O (Protonolysis) D B(OH)₄⁻ B->D Side Product Base Base (e.g., OH⁻) Proton_Source Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation pathway of an arylboronic acid.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation Start This compound Suzuki_Product Desired Coupled Product Start->Suzuki_Product Pd Catalyst, Base, Aryl Halide Proto_Product Protodeboronated Byproduct Start->Proto_Product Base, H₂O, High Temperature

Caption: Competing pathways for the boronic acid in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield / Significant Protodeboronation Observed Q1 Is the reaction temperature > 80°C? Start->Q1 A1_Yes Lower temperature to 60-80°C Q1->A1_Yes Yes Q2 Is a strong base (NaOH, KOH) being used? Q1->Q2 No End Re-evaluate Reaction A1_Yes->End A2_Yes Switch to a milder base (K₃PO₄, K₂CO₃) Q2->A2_Yes Yes Q3 Are you using the free boronic acid? Q2->Q3 No A2_Yes->End A3_Yes Convert to MIDA boronate or trifluoroborate Q3->A3_Yes Yes Q3->End No, consider catalyst optimization A3_Yes->End

Caption: A decision-making workflow for troubleshooting protodeboronation.

References

Technical Support Center: Purification of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities include:

  • Protodeboronation products: The boronic acid group is replaced by a hydrogen atom.[1]

  • Boronic acid anhydrides (boroxines): These are cyclic trimers formed by the dehydration of the boronic acid.

  • Starting materials: Unreacted starting materials from the synthesis.

  • Byproducts from the borylation reaction: Depending on the synthetic route, these can vary.[2]

  • Residual palladium catalyst: If a cross-coupling reaction was performed.

  • Solvents: Residual solvents from the reaction or workup.

Q2: My purified this compound shows low purity by qNMR, but the ¹H NMR looks clean. What could be the issue?

A2: This is a common issue with boronic acids. The discrepancy can arise from the presence of boric acid or boronic acid anhydrides (boroxines). Boric acid is often "silent" in ¹H NMR spectroscopy but can be detected by ¹¹B NMR.[3] Boroxines will have a different molecular weight, affecting the purity calculation by qNMR. It is also possible that some commercial boronic acids are supplied with low purity, despite specifications.[1]

Q3: I am having trouble with my boronic acid sticking to the silica gel column during chromatography. What can I do?

A3: Boronic acids are known to interact strongly with silica gel, leading to streaking and poor recovery.[1][4] Here are a few strategies to overcome this:

  • Use a modified mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can help to reduce tailing.[5]

  • Switch to a different stationary phase: Neutral alumina or C18 reverse-phase silica can be good alternatives.[4][5]

  • Convert to a boronate ester: Protecting the boronic acid as a pinacol ester, for example, makes it less polar and more amenable to normal-phase chromatography.[4] The boronic acid can be regenerated after purification.

Q4: Can I use recrystallization to purify my product?

A4: Yes, recrystallization is often a very effective method for purifying boronic acids and can yield highly pure material.[5][6][7] The choice of solvent is crucial and will depend on the specific properties of your compound. A solvent screen is recommended to find the optimal conditions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification Product is sticking to the silica gel column.Use a different stationary phase (e.g., neutral alumina) or a modified mobile phase. Consider converting to a boronate ester before chromatography.[4][5]
Product is partially soluble in the wash solvents during workup.Use chilled solvents for washing to minimize solubility losses.
Decomposition on silica gel.Minimize the time the compound spends on the column. Consider alternative purification methods like recrystallization or acid-base extraction.[1]
Product is an Oil and Won't Crystallize The product may be impure.Try to purify further using column chromatography.
The correct solvent system for recrystallization has not been found.Perform a systematic solvent screen with a small amount of material. Try trituration with a non-polar solvent like hexane to induce solidification.[5] Placing the oil in a refrigerator overnight may also help it solidify.[4]
Multiple Spots on TLC After Purification The product may be degrading on the TLC plate (silica).Spot the TLC plate and develop it immediately. Consider using TLC plates with a different stationary phase (e.g., alumina).
The mobile phase is not optimal for separation.Screen different solvent systems with varying polarities. Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve separation.[5]
Presence of Palladium Catalyst Residue (Black/Gray Solid) Incomplete removal during workup.Filter the crude product through a pad of Celite®. Additional washes with aqueous solutions of chelating agents like thiourea or L-cysteine can also be effective.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Silica Gel)

This is a general protocol that may need optimization for your specific product.

  • Preparation of the Column:

    • Choose an appropriate size column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude this compound product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • A common starting point for boronic acids is a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small percentage of acetic acid.[5]

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In separate test tubes, dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, water, or mixtures) with heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature or below.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

Purification Method Typical Purity (%) Typical Recovery (%) Advantages Disadvantages
Column Chromatography (Silica Gel) 85-9840-80Good for separating compounds with different polarities.Can be tedious; potential for product degradation or loss on the column.[5]
Column Chromatography (Neutral Alumina) 90-9950-90Good alternative for compounds that stick to silica.[5]Less common than silica; may have different selectivity.
Recrystallization >9930-70Can provide very high purity; scalable.[7]Finding a suitable solvent can be time-consuming; lower recovery than chromatography.
Acid-Base Extraction Variable60-95Good for removing non-acidic or non-basic impurities; scalable.[8]May not remove impurities with similar acidity/basicity.
Derivatization (e.g., with diethanolamine) >9850-80Can form crystalline adducts that are easily purified; removes non-boronic acid impurities.[1][6]Requires an additional reaction step and subsequent hydrolysis.

Visualizations

Purification_Workflow crude_product Crude Reaction Product initial_analysis Initial Analysis (TLC, NMR) crude_product->initial_analysis purification_choice Choice of Purification Method initial_analysis->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product acid_base Acid-Base Extraction purification_choice->acid_base Different pKa pure_product Pure Product chromatography->pure_product recrystallization->pure_product acid_base->pure_product final_analysis Final Analysis (NMR, LCMS, Purity) pure_product->final_analysis storage Storage final_analysis->storage

Caption: General workflow for the purification of boronic acid reaction products.

References

Technical Support Center: Suzuki Coupling Reactions of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. This sterically hindered and electronically rich boronic acid can present unique challenges, and this guide is designed to help you navigate potential side reactions and optimize your reaction conditions for a successful outcome.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Causes Solutions
Low to No Yield of Desired Product 1. Catalyst Inactivity: The palladium catalyst may be deactivated. 2. Inefficient Transmetalation: Steric hindrance from the ortho-benzyloxy group can slow down the transfer of the aryl group to the palladium center. 3. Protodeboronation: The boronic acid is susceptible to replacement of the boronic acid group with a hydrogen atom, especially at elevated temperatures and in the presence of water.1. Catalyst Selection & Handling: Use a fresh, high-quality palladium catalyst and ligand. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation. 2. Optimize Reaction Conditions: Employ a stronger base like Cs₂CO₃ or K₃PO₄ to facilitate transmetalation. Higher temperatures may be necessary, but monitor the reaction closely to minimize decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times. 3. Minimize Protodeboronation: Use anhydrous solvents and consider a less nucleophilic base like KF. Running the reaction under inert atmosphere is crucial. If protodeboronation persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Significant Formation of Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading or Inefficient Reduction of Pd(II): This can lead to side reactions that favor homocoupling.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Catalyst Optimization: Use the lowest effective catalyst loading. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species.
Formation of Dehalogenated Byproduct 1. Presence of Hydride Sources: Certain reagents or impurities can act as hydride donors, leading to the reduction of the aryl halide starting material.1. Reagent Purity: Ensure all reagents, especially the base and solvent, are free from contaminants that could act as hydride sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect with this compound in Suzuki coupling?

A1: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-((2-chlorobenzyl)oxy)-5-methyl-bromobenzene.[1] Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl byproduct.[2]

Q2: How does the steric hindrance of the ortho-benzyloxy group affect the reaction?

A2: The bulky ortho-benzyloxy group can significantly slow down the rate of transmetalation, which is a key step in the Suzuki catalytic cycle. This can lead to lower yields and may require more forcing reaction conditions, such as higher temperatures and the use of specialized bulky ligands to facilitate the coupling.[3]

Q3: What is the recommended catalyst system for this type of sterically hindered boronic acid?

A3: For sterically hindered substrates, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally most effective.[4] Commonly used ligands include Buchwald-type biarylphosphines like SPhos, XPhos, and RuPhos. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, helping to overcome the steric hindrance.[4]

Q4: Can I use aqueous conditions for the Suzuki coupling of this boronic acid?

A4: While aqueous conditions are common in many Suzuki couplings, they can increase the rate of protodeboronation, especially with sterically hindered and electron-rich boronic acids.[1] It is often advisable to start with anhydrous conditions to minimize this side reaction. If aqueous conditions are necessary, using a less nucleophilic base like KF and carefully controlling the reaction temperature and time is recommended.

Q5: How can I monitor the progress of the reaction and the formation of side products?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). These techniques can help you identify the formation of the desired product as well as the major side products (protodeboronated and homocoupled species) by comparing the retention times and mass spectra to those of the starting materials.

Experimental Protocol

The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the reaction and potential issues, the following diagrams illustrate the Suzuki coupling catalytic cycle with potential side reactions and a troubleshooting workflow.

Suzuki_Coupling_Pathway cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination product Ar¹-Ar² (Desired Product) reductive_elimination->product product->pd0 protodeboronation Protodeboronation protodeboronated_product Ar²-H protodeboronation->protodeboronated_product boronic_acid Ar²B(OH)₂ boronic_acid->transmetalation + Base boronic_acid->protodeboronation + H₂O, Heat homocoupling Homocoupling boronic_acid->homocoupling + O₂, Pd(II) homocoupled_product Ar²-Ar² homocoupling->homocoupled_product Main Catalytic Cycle Main Catalytic Cycle Side Reactions Side Reactions pd0_legend Main Cycle Intermediate side_reaction_legend Side Reaction

Caption: Suzuki coupling catalytic cycle and major side reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC/LC-MS) check_conditions->analyze_byproducts Conditions Seem Appropriate optimize_base_solvent Optimize Base/Solvent (e.g., Cs₂CO₃, Anhydrous Dioxane) check_conditions->optimize_base_solvent Inefficient Conversion optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) analyze_byproducts->optimize_catalyst Protodeboronation Dominant rigorous_degassing Ensure Rigorous Degassing analyze_byproducts->rigorous_degassing Homocoupling Dominant modify_boronic_acid Consider Boronate Ester analyze_byproducts->modify_boronic_acid Persistent Protodeboronation success Improved Yield optimize_catalyst->success optimize_base_solvent->success rigorous_degassing->success modify_boronic_acid->success

Caption: A workflow for troubleshooting Suzuki coupling reactions.

References

Troubleshooting sterically hindered cross-coupling with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions, specifically involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid .

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common due to significant steric hindrance from the ortho-bromo and ortho-benzyloxy groups. The primary reasons often involve suboptimal reaction conditions that fail to overcome the high activation energy barriers for key steps in the catalytic cycle.[1][2] A systematic check of your catalyst system, base, and solvent is the most effective approach.[3] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[4]

Q2: What are the most common side reactions with this type of boronic acid, and how can I identify them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, resulting in 1-bromo-2-((2-chlorobenzyl)oxy)-4-methylbenzene. It is often exacerbated by high temperatures, the choice of base, and the presence of water.[3][5]

  • Homocoupling: This is the formation of a biaryl product from two molecules of your aryl halide coupling partner. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[5][6] These side products can be identified by LC-MS or NMR analysis of the crude reaction mixture.

Q3: Is the this compound prone to degradation?

A3: Yes, boronic acids, especially those with electron-withdrawing groups or significant steric bulk, can be unstable.[5] They are susceptible to protodeboronation under the reaction conditions. To mitigate this, consider converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][5][7] These derivatives can provide a slow release of the active boronic acid during the reaction, minimizing its concentration and the rate of decomposition.[7]

Troubleshooting Guide for Low-Yield Reactions

Issue 1: No or Minimal Product Formation

When a reaction fails, a systematic evaluation of the core components is crucial. The steric bulk on your boronic acid impedes the critical transmetalation and reductive elimination steps of the catalytic cycle.[8]

Troubleshooting Steps:

  • Catalyst & Ligand Selection: This is the most critical factor for hindered substrates.[1][4] Standard catalysts are often insufficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[4][8] These promote the formation of a highly reactive palladium(0) species and accelerate the key catalytic steps.[1][4] For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1][9][10]

  • Base Selection: A weak base may not be sufficient to activate the sterically hindered boronic acid for transmetalation.

    • Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][11] For extremely hindered systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be required.[1] Ensure the base is finely powdered to maximize surface area.[12]

  • Solvent and Temperature: The solvent affects reagent solubility and catalyst activity.[13][14]

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF are often effective, sometimes with a small amount of water.[15] More forcing conditions, such as higher temperatures (80-110 °C), are frequently needed to overcome the steric barrier.[16] Microwave irradiation can also be highly effective, often reducing reaction times and improving yields.

Issue 2: Significant Protodeboronation Side Product

Protodeboronation is a major competing pathway that consumes your starting material.[5]

Troubleshooting Steps:

  • Use a More Stable Boron Reagent: As mentioned in the FAQs, convert the boronic acid to a pinacol or MIDA ester to protect it from premature decomposition.[1][5][7]

  • Minimize Water: While a small amount of water can be beneficial with phosphate or carbonate bases, excess water can promote protodeboronation.[1][12] Use anhydrous solvents.

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

Issue 3: Significant Homocoupling of the Coupling Partner

Homocoupling reduces the yield of the desired cross-coupled product.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: The primary cause of homocoupling is often the presence of oxygen.[5][6] Rigorously degas your solvent and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the setup and reaction.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of side reactions.[4]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions with your sterically hindered boronic acid.

TroubleshootingWorkflow Start Low / No Yield CheckCatalyst Is the Catalyst System Optimized for Hindered Substrates? Start->CheckCatalyst UseBuchwald Action: Use Bulky Ligands (e.g., XPhos, SPhos, RuPhos) with a Pd(0) or Pd(II) source. CheckCatalyst->UseBuchwald No CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase Yes UseBuchwald->CheckBase UseStrongBase Action: Switch to K₃PO₄, Cs₂CO₃, or K-t-BuOK. Ensure it is a fine powder. CheckBase->UseStrongBase No CheckConditions Are Reaction Conditions Forcing Enough? CheckBase->CheckConditions Yes UseStrongBase->CheckConditions IncreaseTemp Action: Increase Temperature (80-110 °C) or use microwave irradiation. CheckConditions->IncreaseTemp No CheckSideReactions Are Side Reactions Prevalent? (Protodeboronation / Homocoupling) CheckConditions->CheckSideReactions Yes IncreaseTemp->CheckSideReactions MitigateSideReactions Action: Use MIDA/Pinacol Boronate. Ensure rigorous inert atmosphere. Use anhydrous solvent. CheckSideReactions->MitigateSideReactions Yes Success Reaction Optimized CheckSideReactions->Success No MitigateSideReactions->Success

Caption: A decision tree for troubleshooting sterically hindered cross-coupling reactions.

Data Presentation: Comparison of Reaction Components

The selection of ligand and base is paramount for success. The tables below summarize common choices for sterically demanding Suzuki-Miyaura couplings based on literature evidence.

Table 1: Ligand Selection for Sterically Hindered Couplings

Ligand Type Typical Pd Source Key Advantages Reference(s)
XPhos Buchwald (Biarylphosphine) Pd₂(dba)₃, Pd(OAc)₂ Excellent for hindered aryl chlorides and bromides. [8],[1]
SPhos Buchwald (Biarylphosphine) Pd₂(dba)₃, Pd(OAc)₂ Broadly effective, good for heteroaryl couplings. [8],[1]
RuPhos Buchwald (Biarylphosphine) Pd₂(dba)₃, Pd(OAc)₂ Highly active for hindered systems. [8],[1]
AntPhos Biarylphosphine Pd(OAc)₂ Superior reactivity for extremely demanding couplings. [9]
BI-DIME Diene-Phosphine Hybrid Pd(OAc)₂ Effective for tetra-ortho-substituted biaryl synthesis. [17],[10]

| IPr | N-Heterocyclic Carbene (NHC) | Pd(OAc)₂ | High efficacy, even with tetra-ortho-substituted biaryls. |[1] |

Table 2: Base Selection for Sterically Hindered Couplings

Base Strength Typical Solvents Notes Reference(s)
K₃PO₄ Moderate Dioxane, Toluene, 2-MeTHF Often used with a small amount of water. Highly effective and commonly used. [1],[11]
Cs₂CO₃ Moderate Dioxane, Toluene, DMF Higher solubility in organic solvents can be advantageous for challenging couplings. [1],[11]
K₂CO₃ Moderate Dioxane/H₂O, Toluene/H₂O A standard, cost-effective choice, but may be less effective for very hindered cases. [13]

| K-t-BuOK | Strong | Dioxane, THF | Used for very challenging systems, but can promote side reactions. Requires anhydrous conditions. |[1] |

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps diagnose which step may be failing. With your substrate, the sterically congested environment makes both Transmetalation and Reductive Elimination the most likely rate-limiting steps.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key mechanistic steps.

Experimental Protocols

General Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (or its pinacol/MIDA ester) (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄, finely powdered) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., 0.01-0.02 equiv), and ligand (e.g., 0.02-0.04 equiv).

  • Add the finely powdered base (e.g., 2.5 equiv).

  • Add the this compound (1.3 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. The content is designed to address specific challenges, particularly the optimization of reaction temperature, for this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What are the initial parameters to consider when setting up the Suzuki-Miyaura coupling for this compound?

A1: Due to the steric hindrance from the ortho-benzyloxy group and the meta-methyl group, this substrate may require carefully selected conditions. Key initial considerations include:

  • Catalyst System: Employ a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can enhance catalyst stability and promote the challenging oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing side reactions like protodeboronation.

  • Solvent System: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[1] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water to facilitate the reaction.

  • Inert Atmosphere: Rigorously exclude oxygen by using an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction to prevent catalyst decomposition and homocoupling of the boronic acid.[1]

Q2: What is a typical starting temperature for this coupling reaction, and how should I approach optimization?

A2: A good starting point for the reaction temperature is typically in the range of 80-100 °C.[1] However, the optimal temperature can be highly substrate-dependent. A systematic temperature screening is recommended. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust based on the reaction progress and the formation of byproducts.

Q3: My reaction is showing low yield. How can I troubleshoot this issue with respect to temperature?

A3: Low yields in Suzuki couplings can often be addressed by adjusting the reaction temperature. Consider the following:

  • Increase the Temperature: If the starting materials are largely unreacted, a higher temperature may be necessary to overcome the activation energy, especially for a sterically hindered substrate.

  • Decrease the Temperature: If you observe a complex mixture of byproducts, the reaction temperature might be too high, leading to side reactions such as protodeboronation or catalyst decomposition. Lowering the temperature can sometimes improve selectivity and yield.

Q4: What are common side reactions at elevated temperatures, and how can they be minimized?

A4: At higher temperatures, two common side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-bromo-2-((2-chlorobenzyl)oxy)-5-methylbenzene. This can be minimized by using milder bases, ensuring anhydrous conditions, and potentially lowering the reaction temperature.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst. Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst can reduce homocoupling.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Reaction temperature is too low.Gradually increase the temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then 100 °C). Monitor the reaction at each temperature.
Inactive catalyst system for the sterically hindered substrate.Switch to a more active catalyst system, such as a palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos Pd G3).[1]
Formation of Multiple Byproducts Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature (e.g., from 100 °C to 80 °C or 70 °C).
Presence of oxygen.Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1]
Protodeboronation is the Main Product Reaction temperature is too high, accelerating this side reaction.Lower the reaction temperature. Consider using a milder base (e.g., KF or CsF).
Presence of water.Use anhydrous solvents and bases.
Homocoupling of Boronic Acid is Observed Inefficient catalyst activation or presence of oxygen.Ensure the reaction is thoroughly degassed. Consider using a Pd(0) catalyst source directly.

Data on Temperature Optimization in Suzuki-Miyaura Coupling

The following tables summarize the effect of temperature on yield from various studies on Suzuki-Miyaura reactions, providing a general reference for optimization.

Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Coupling

EntryTemperature (°C)Yield (%)
12520
25062
37077
48095
Data adapted from a study on a GOCPTMS@Pd-TKHPP nanocatalyst system.

Table 2: Temperature Screening for the Coupling of 4-bromoacetophenone with phenylboronic acid

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.372
270398
Data from a study using a heterobimetallic coordination polymer catalyst.

Experimental Protocols

Protocol for Temperature Screening of the Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the reaction temperature for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In separate, oven-dried reaction vials, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to each vial. Then, add the degassed solvent mixture via syringe.

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • Reaction Monitoring: Stir the reactions vigorously. Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique such as TLC or LC-MS.

  • Workup and Analysis: Once a reaction reaches completion or after a set time (e.g., 24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, analyze the crude product to determine the yield and purity for each temperature point.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 Boronate [R2-B(OH)3]- Boronate->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArX R1-X (Aryl Halide) ArX->OxAdd ArBOH2 R2-B(OH)2 (Boronic Acid) ArBOH2->Boronate Activation Base Base (e.g., K3PO4) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Start Temperature Optimization (e.g., 80-100 °C) Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low Conversion/ No Reaction Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Increase_Temp Increase Temperature (e.g., by 10 °C) Low_Conversion->Increase_Temp Consider_Other Consider Other Parameters (Catalyst, Base, Solvent) Low_Conversion->Consider_Other Check_Byproducts Check for Byproducts Good_Conversion->Check_Byproducts Increase_Temp->Start Clean_Reaction Clean Reaction Check_Byproducts->Clean_Reaction No Byproducts_Formed Significant Byproducts Formed Check_Byproducts->Byproducts_Formed Yes Optimal_Temp Optimal Temperature Found Clean_Reaction->Optimal_Temp Decrease_Temp Decrease Temperature (e.g., by 10 °C) Byproducts_Formed->Decrease_Temp Byproducts_Formed->Consider_Other Decrease_Temp->Start

References

Minimizing homocoupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on minimizing the homocoupling of sterically hindered and electron-rich boronic acids such as this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a significant issue with substrates like this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is particularly problematic with sterically hindered or electron-rich boronic acids as it consumes the valuable starting material, leading to lower yields of the desired cross-coupled product. Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, complicating purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. Pd(II) precatalysts can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.

Q3: How does the choice of palladium catalyst and ligand affect the extent of homocoupling?

A3: The selection of the palladium source and the accompanying ligand is critical. Using a Pd(0) source, such as Pd(PPh₃)₄, is often preferred as it bypasses the reduction step that can trigger homocoupling. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos and XPhos are highly recommended. These ligands can accelerate the desired cross-coupling catalytic cycle, thereby minimizing the lifetime of intermediates that could lead to side reactions like homocoupling.

Q4: Can the base and solvent system influence the formation of homocoupling byproducts?

A4: Absolutely. While a base is necessary to activate the boronic acid, strong bases can sometimes promote side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice. The solvent system also plays a role. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used. However, excessive water can sometimes increase the rate of homocoupling. For particularly sensitive substrates, anhydrous conditions may be beneficial.

Troubleshooting Guides

Issue 1: Significant formation of homocoupling byproduct is observed by LC-MS or TLC analysis.

This is a common issue, especially with sterically hindered boronic acids. The following troubleshooting workflow can help diagnose and resolve the problem.

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Low or no yield of the desired cross-coupled product with the sterically hindered boronic acid.

Low reactivity can be a challenge with sterically demanding substrates. The following guide provides steps to improve the yield of the desired product.

Caption: Guide to improving yield with sterically hindered substrates.

Data Presentation

The following tables provide illustrative data on how reaction parameters can affect the yield of the desired product and the formation of the homocoupling byproduct for a generic sterically hindered arylboronic acid.

Table 1: Effect of Palladium Source and Ligand on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1004530
2Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂O1006515
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10085<5
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene11092<2

Table 2: Influence of Base and Solvent on Homocoupling

EntryPalladium CatalystLigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O806025
2Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O807510
3Pd(PPh₃)₄-CsFTHF707012
4Pd₂(dba)₃SPhosK₃PO₄Toluene (anhydrous)11090<3

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of the title compound with a generic aryl halide.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask_Prep 1. Flame-dry a Schlenk flask with a stir bar. Add_Solids 2. Add aryl halide, Pd catalyst, ligand, and base. Flask_Prep->Add_Solids Degas 3. Evacuate and backfill with Argon (3x). Add_Solids->Degas Add_Solvent 4. Add degassed solvent via syringe. Degas->Add_Solvent Prepare_BA 5. Dissolve boronic acid in degassed solvent. Slow_Addition 6. Add boronic acid solution dropwise to the reaction mixture. Prepare_BA->Slow_Addition Heat_Monitor 7. Heat to desired temperature and monitor by TLC/LC-MS. Slow_Addition->Heat_Monitor Cool_Quench 8. Cool to RT and quench with water. Extract 9. Extract with an organic solvent (e.g., Ethyl Acetate). Cool_Quench->Extract Dry_Concentrate 10. Dry organic layer and concentrate. Extract->Dry_Concentrate Purify 11. Purify by column chromatography. Dry_Concentrate->Purify

Caption: Step-by-step experimental workflow for minimizing homocoupling.

Detailed Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 10 mL) via a syringe.

  • Boronic Acid Preparation: In a separate flask, dissolve this compound (1.2 mmol, 1.2 equiv) in a minimal amount of degassed solvent.

  • Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump. This helps to maintain a low concentration of the boronic acid, which disfavors homocoupling.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Impact of solvent on the reactivity of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. The information is designed to address specific issues that may be encountered during its use in chemical reactions, with a focus on the impact of solvent on its reactivity.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue. The choice of solvent plays a critical role and can significantly impact the reaction outcome.

Potential Cause Recommended Action Explanation
Poor Solubility of Boronic Acid Screen a variety of solvents or solvent mixtures (e.g., Toluene/EtOH, Dioxane/H₂O, DMF).The boronic acid must be at least partially soluble in the reaction medium for the catalytic cycle to proceed efficiently. Incompatibility of reagents in the solvent can hinder the reaction.[1]
Protodeboronation Use anhydrous solvents and consider a non-aqueous workup. Aprotic solvents like THF or Dioxane may be preferable. Adding a small amount of a co-solvent may be necessary for solubility.Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids, often catalyzed by aqueous acid or base.[2][3][4][5] The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[2][5]
Catalyst Inactivity Ensure the palladium catalyst and ligand are not degraded. Use of pre-catalysts like XPhos Pd G3 can be beneficial.[6]The choice of solvent can affect the stability and activity of the catalytic species.[7]
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[6]
Inappropriate Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility of the base in the chosen solvent is crucial.The base is essential for the activation of the boronic acid in the transmetalation step. The effectiveness of a base can be solvent-dependent.

Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired product. Solvent choice can influence the prevalence of certain side reactions.

Side Product Potential Cause Recommended Action Explanation
Homocoupling of the Boronic Acid Presence of oxygen.Rigorously degas solvents and maintain an inert atmosphere.Oxygen can promote the palladium-catalyzed homocoupling of the boronic acid.[6]
Protodeboronated Starting Material Presence of water or acidic/basic impurities.Use anhydrous solvents and ensure all reagents are dry. The pH of the reaction should be carefully controlled.As mentioned previously, protodeboronation is a significant side reaction for boronic acids.[2][3][4][5]
Products from Reaction at the Chlorobenzyl Group High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and monitor the reaction progress to avoid prolonged heating.While the C-Br bond on the phenyl ring is the primary site for oxidative addition in a Suzuki coupling, aggressive conditions could potentially lead to reactions involving the benzylic chloride.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to use for a Suzuki-Miyaura reaction with this compound?

A1: A good starting point for solvent screening would be a mixture of a non-polar aprotic solvent and a polar solvent, such as 1,4-Dioxane/Water (e.g., 4:1 ratio) or Toluene/Ethanol. These solvent systems often provide a good balance of solubility for the boronic acid, the coupling partner, and the inorganic base.

Q2: How does solvent polarity affect the reactivity of this boronic acid?

A2: Solvent polarity can have a complex effect on Suzuki-Miyaura couplings. While polar solvents can sometimes enhance the rate of reaction by stabilizing charged intermediates in the catalytic cycle, they can also promote side reactions like protodeboronation, especially if water is present.[7][8] The optimal solvent is often found through empirical screening.

Q3: My boronic acid appears to be decomposing in the reaction mixture. What could be the cause and how can I prevent it?

A3: Decomposition is likely due to protodeboronation, a common issue with arylboronic acids.[5] This is often accelerated by aqueous basic conditions.[3][4] To mitigate this, you can try using anhydrous solvents, a milder base, or a "slow-release" boronic acid derivative like a MIDA boronate ester.[5]

Q4: I am observing the formation of a significant amount of the debrominated, non-boronated starting material. What is happening?

A4: This indicates that protodeboronation is occurring. This side reaction replaces the boronic acid group with a hydrogen atom and is often promoted by water and certain bases.[2][3][4][5] To minimize this, ensure your reaction is conducted under strictly anhydrous conditions and consider screening different bases and solvents.

Q5: Can I use a single solvent system for all Suzuki couplings with this boronic acid?

A5: It is unlikely that a single solvent system will be optimal for all possible coupling partners. The ideal solvent will depend on the solubility of both coupling partners and the specific reaction conditions. It is always recommended to perform a small-scale solvent screen to identify the best conditions for a new reaction.

Quantitative Data Summary

The following table summarizes hypothetical data for a Suzuki-Miyaura coupling between this compound and a generic aryl halide, illustrating the impact of different solvent systems on the reaction yield.

Solvent System (v/v) Base Temperature (°C) Reaction Time (h) Product Yield (%) Protodeboronation (%)
Toluene/Ethanol (4:1)K₂CO₃90127515
1,4-Dioxane/H₂O (4:1)K₂CO₃10088510
DMFCs₂CO₃11066030
THF (anhydrous)K₃PO₄8018655
AcetonitrileK₂CO₃80124050

Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reagent Preparation : In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration with respect to the aryl halide) via syringe.[6]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic start Low/No Yield? solubility Check Solubility of Starting Materials start->solubility Yes protodeboronation Check for Protodeboronation start->protodeboronation Yes catalyst Verify Catalyst Activity start->catalyst Yes oxygen Ensure Inert Atmosphere start->oxygen Yes solvent_screen Screen Solvents/ Mixtures solubility->solvent_screen anhydrous Use Anhydrous Solvents protodeboronation->anhydrous new_catalyst Use Fresh/New Catalyst catalyst->new_catalyst degas Degas Solvents Thoroughly oxygen->degas

Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation during cross-coupling reactions involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the potential causes related to catalyst deactivation?

A1: Sluggish or incomplete reactions with this substrate are often linked to catalyst deactivation, which can be caused by several factors:

  • Steric Hindrance: The ortho-((2-chlorobenzyl)oxy) group on the boronic acid creates significant steric bulk around the reactive site. This can hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to slower reaction rates and catalyst decomposition over time.[1][2]

  • Catalyst Poisoning: While less common with this specific substrate, trace impurities in reagents or solvents can poison the palladium catalyst. Common poisons include sulfur compounds, and excess halides.[2]

  • Formation of Palladium Black: The precipitation of black, elemental palladium is a visual indicator of catalyst decomposition and a common reason for reaction failure. This can be triggered by high temperatures, the presence of oxygen, or the use of an inappropriate ligand.

  • Ligand Degradation: Phosphine ligands, especially if not handled under an inert atmosphere, can be susceptible to oxidation, rendering them unable to stabilize the palladium catalyst effectively.

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the unwanted homocoupling of the boronic acid, consuming the starting material and leading to lower yields of the desired product. This side reaction can also contribute to catalyst deactivation.[3]

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is most likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation signals the decomposition of the active Pd(0) catalyst. To prevent this:

  • Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then agglomerate and precipitate. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use Appropriate Ligands: For sterically hindered substrates like this one, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) are recommended. These ligands form stable complexes with the palladium center, preventing agglomeration and promoting the desired catalytic cycle.[2]

  • Optimize Reaction Temperature: While higher temperatures can sometimes overcome steric hindrance, excessively high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a palladacycle) can ensure the efficient generation of the active Pd(0) species and minimize the formation of palladium black.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: Due to the sterically demanding nature of this boronic acid, robust reaction conditions are necessary. Here are some recommended starting points:

ComponentRecommendationRationale
Catalyst Palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G2)These catalysts are designed for challenging, sterically hindered substrates and promote efficient oxidative addition and reductive elimination.[1][2]
Base Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)These bases are effective in activating the boronic acid for transmetalation without being overly harsh on sensitive functional groups.[1][2]
Solvent A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O)The presence of water can be beneficial when using phosphate or carbonate bases. Ensure the solvent is thoroughly degassed.
Temperature 80-110 °CA balance must be struck between providing enough thermal energy to overcome the steric hindrance and avoiding catalyst decomposition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion Catalyst deactivation due to steric hindrance* Switch to a more sterically demanding and electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos). * Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). * Use a higher reaction temperature, but monitor for catalyst decomposition.
Incomplete degassing* Ensure all solvents and the reaction mixture are rigorously degassed using techniques like sparging with an inert gas or freeze-pump-thaw cycles.
Poor quality of boronic acid* Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected.
Formation of significant homocoupling product Presence of oxygen* Improve the degassing procedure and maintain a strict inert atmosphere throughout the reaction.
Suboptimal catalyst-to-ligand ratio* Ensure an appropriate excess of the ligand relative to the palladium source to maintain a stable catalytic complex.
Inconsistent yields Inconsistent quality of reagents or reaction setup* Use reagents from a reliable source and store them under appropriate conditions. * Standardize the reaction setup, including stirring rate and heating method, to ensure reproducibility.
Reaction stalls after initial conversion Progressive catalyst poisoning* Ensure the purity of all reagents and solvents. Consider passing them through a short plug of alumina to remove polar impurities. * If impurities in the starting materials are suspected, purify them before use.

Experimental Protocols

General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific reaction partners.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalytic Cycle Deactivated_Catalyst Deactivated Catalyst (e.g., Pd Black) Active_Catalyst->Deactivated_Catalyst Decomposition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product Reductive_Elimination->Product Steric_Hindrance Steric Hindrance Steric_Hindrance->Transmetalation Inhibits Steric_Hindrance->Reductive_Elimination Inhibits Oxygen Oxygen Oxygen->Active_Catalyst Oxidizes Impurities Impurities Impurities->Active_Catalyst Poisons

Caption: Common pathways for catalyst deactivation in Suzuki-Miyaura reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Inertness Verify Inert Atmosphere (Degassing, Inert Gas) Start->Check_Inertness Check_Reagents Assess Reagent Quality (Fresh Boronic Acid, Dry Solvents) Check_Inertness->Check_Reagents If still low yield Optimize_Catalyst Optimize Catalyst System (Bulky Ligand, Pre-catalyst) Check_Reagents->Optimize_Catalyst If still low yield Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions If still low yield Success Improved Yield Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide: (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid vs. its Boronate Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between employing a free boronic acid or its corresponding boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and its common boronate ester derivatives, supported by established principles and representative experimental data from analogous systems.

The Reactivity versus Stability Trade-Off

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability.[1][2]

  • Boronic Acids: Generally considered more reactive, which can lead to faster reaction times.[2][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity is counterbalanced by lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation (loss of the boron group) and trimerization to form boroxines upon dehydration, which can complicate storage, handling, and stoichiometry, potentially lowering yields.[1][4]

  • Boronate Esters: Derivatives such as pinacol esters offer significantly enhanced stability.[1][5] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods without degradation.[1][4][6] This stability makes them advantageous for multi-step syntheses and ensures higher purity of the starting material, which can lead to more reproducible and cleaner reactions.[1] The trade-off for this stability can be a lower reaction rate compared to the parent boronic acid, sometimes requiring longer reaction times or higher temperatures.[7] However, recent studies have shown that boronate esters can undergo direct transmetalation without prior hydrolysis, and in some cases, specific esters can exhibit enhanced reaction rates.[5]

Quantitative Performance Comparison

While direct comparative data for this compound is not available in the cited literature, the following table summarizes representative data from studies on structurally related arylboron compounds, illustrating the typical performance differences in Suzuki-Miyaura coupling.

AttributeArylboronic AcidArylboronate Pinacol EsterKey Considerations & References
Stability/Shelf-life Lower; prone to decomposition (protodeboronation, boroxine formation).[1][4]High; often stable, crystalline solids suitable for long-term storage.[1][2][6]Storage under inert, dry conditions is critical for boronic acids.
Handling & Purity Can be difficult to purify; may exist as a mixture with its boroxine anhydride.[4]Easier to handle and purify by standard silica gel chromatography.[6][8]Purity of the boron reagent is crucial for accurate stoichiometry and reproducible yields.[1]
Reaction Rate Generally faster due to higher intrinsic reactivity.[2][7]Can be slower, though highly dependent on substrate, catalyst, and conditions.[5][7]Some novel esters show reactivity comparable to or exceeding that of boronic acids.[5][9]
Typical Yield Can be high, but may be compromised by reagent decomposition.[1]Often provides higher and more reproducible isolated yields due to reagent purity and stability.[1][6]For complex substrates, the stability of the boronate ester is a significant advantage.[10]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of boron reagent primarily impacts the transmetalation step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L_n-OR²] pd_complex->transmetalation_complex Ligand Exchange product_complex R¹-Pd(II)L_n-R³ transmetalation_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-R³ (Coupled Product) product_complex->product reactant_halide R¹-X (Aryl Halide) reactant_halide->pd_complex reactant_boron R³-B(OR²)₂ (Boron Reagent) reactant_boron->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized, representative protocols for a Suzuki-Miyaura coupling reaction. Note: These are illustrative examples and must be optimized for the specific substrates and desired outcomes.

Protocol 1: Using this compound

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.[12]

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Using the corresponding Pinacol Boronate Ester

The procedure is largely similar to that of the boronic acid, with minor but important distinctions.[13]

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the pinacol boronate ester of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boron (1.2 eq.), and a base (e.g., K₃PO₄, 3.0 eq.).[14] The boronate ester can often be weighed in the open air due to its higher stability.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, 1-3 mol%).[15]

  • Solvent Addition: Add degassed anhydrous solvent(s) (e.g., 1,4-Dioxane, Toluene, or 2-MeTHF).[16] An aqueous co-solvent is often still required to facilitate the activity of the inorganic base.[13]

  • Reaction: Heat the mixture (e.g., 100 °C) and monitor for completion. Reaction times may be longer compared to the boronic acid.[7]

  • Workup & Purification: Follow the same workup and purification procedure as described for the boronic acid. The purification may be simpler due to a cleaner reaction profile.

Comparative Workflow and Decision Logic

The choice of boron reagent impacts the entire experimental workflow, from storage to purification.

Workflow_Comparison Decision Workflow: Boronic Acid vs. Boronate Ester cluster_acid Boronic Acid Pathway cluster_ester Boronate Ester Pathway storage_acid Storage (Inert, -20°C) handling_acid Handling (Rapid, under N₂) storage_acid->handling_acid reaction_acid Reaction Setup (Faster Rate) handling_acid->reaction_acid purify_acid Purification (Potential Boroxine Impurities) reaction_acid->purify_acid storage_ester Storage (Room Temp, Desiccated) handling_ester Handling (Bench-stable) storage_ester->handling_ester reaction_ester Reaction Setup (More Reproducible) handling_ester->reaction_ester purify_ester Purification (Generally Cleaner) reaction_ester->purify_ester start Project Goal: Is the boronic acid known to be unstable or difficult to handle/purify? start->storage_acid No (Prioritize Reactivity) start->storage_ester Yes / Unsure (Prioritize Stability)

Caption: Comparative workflow for using boronic acids versus boronate esters.

Conclusion

The selection between this compound and its boronate ester for Suzuki-Miyaura coupling is a strategic decision based on a trade-off between reactivity and stability.

  • Choose the Boronic Acid for rapid reaction development, when maximizing reaction rate is the primary concern, and if the corresponding boronic acid is known to be reasonably stable.

  • Choose the Boronate Ester (e.g., Pinacol Ester) for complex, multi-step syntheses, when reagent stability, handling convenience, and reaction reproducibility are paramount.[2][17] The enhanced stability often translates to higher purity and more reliable outcomes, making it the preferred choice in many drug discovery and development pipelines.[5][16]

References

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount in achieving optimal outcomes in the synthesis of biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this field, and the reactivity of the boronic acid partner is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to inform reagent selection in biaryl synthesis.

The electronic nature of substituents on the phenylboronic acid ring plays a pivotal role in the success of the Suzuki-Miyaura cross-coupling reaction. Generally, electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields.[1][2] Conversely, phenylboronic acids bearing electron-withdrawing groups can exhibit diminished reactivity. However, the appropriate choice of reaction conditions, including the catalyst, ligand, and base, can often overcome these challenges.[1][3]

Comparative Reactivity Data

The following table summarizes the performance of a range of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data illustrates the impact of the substituent's electronic properties and position on the resulting yield of the biaryl product.

Phenylboronic Acid SubstituentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Methoxy (electron-donating)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10098
4-Methyl (electron-donating)BromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol8277
PhenylBromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O8095
4-Fluoro (weakly electron-withdrawing)4-ChlorotoluenePd₂(dba)₃/t-Bu₃PK₃PO₄Dioxane10092
4-Trifluoromethyl (electron-withdrawing)4-BromoanisolePd(OAc)₂/XPhosK₃PO₄Toluene10085
4-Nitro (strongly electron-withdrawing)BromobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10065
2-Methyl (sterically hindered)BromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol8288
2-Chloro (sterically hindered & e-withdrawing)3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80(complex mixture)
3-Nitro (electron-withdrawing)4-ChlorotoluenePd₂(dba)₃/t-Bu₃PK₃PO₄Dioxane10088

This table is a compilation of data from multiple sources to illustrate general trends. Direct comparison of yields should be made with caution as reaction conditions are not identical across all entries.[1][4][5]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for reproducibility and for accurately comparing the reactivity of different substituted phenylboronic acids. Below is a representative methodology for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Add the degassed solvent to the flask.

  • The reaction mixture is then heated to the desired temperature (typically between 80-110 °C) and stirred for the specified time (ranging from a few hours to overnight).

  • Reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.[1][6][7][8]

Visualizing the Process and Relationships

To better understand the experimental workflow and the factors influencing the reaction, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir (e.g., 80-110°C) Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Biaryl Product Biaryl Product Purification->Biaryl Product

General experimental workflow for biaryl synthesis.

The electronic nature of the substituent on the phenylboronic acid directly influences its reactivity in the Suzuki-Miyaura coupling.

Substituent_Effects Substituent Substituent on Phenylboronic Acid EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Substituent->EDG Increases electron density on boron EWG Electron-Withdrawing Group (e.g., -NO₂, -CF₃) Substituent->EWG Decreases electron density on boron Reactivity Reactivity in Suzuki Coupling EDG->Reactivity Generally Increases (Faster Transmetalation) EWG->Reactivity Generally Decreases (Slower Transmetalation)

Influence of substituents on reactivity.

References

Spectroscopic analysis of products from (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for products derived from reactions involving (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is crucial for researchers in drug development and materials science. This guide provides a comparative overview of the expected spectroscopic characteristics of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions of the title compound and its analogs. It also presents alternative synthetic methodologies for the formation of biaryl structures.

Performance Comparison of Biaryl Synthesis Methods

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, offering mild reaction conditions and a broad tolerance of functional groups.[1] However, the stability and handling of boronic acids can sometimes present challenges.[1] Alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as more stable and easier-to-handle surrogates.[2] This section compares the performance of Suzuki-Miyaura coupling with other established methods for biaryl synthesis.

Method Typical Reactants Catalyst Advantages Disadvantages Reference
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid or EsterPalladiumMild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron compounds.[3]Boronic acids can be unstable; potential for side reactions like protodeboronation and homocoupling.[2][1][2][3]
Stille Coupling Aryl/Vinyl Halide or Triflate + OrganostannanePalladiumBroad scope, tolerant of many functional groups.Toxicity and difficulty in removing organotin byproducts.[4]
Negishi Coupling Aryl/Vinyl Halide or Triflate + Organozinc ReagentPalladium or NickelHigh reactivity and selectivity.Organozinc reagents are moisture and air-sensitive.[4]
Hiyama Coupling Aryl/Vinyl Halide or Triflate + OrganosilanePalladiumLow toxicity of organosilicon reagents.Requires activation of the silicon reagent, often with fluoride.[4]
Ullmann Reaction Two Aryl HalidesCopperCan be used for the synthesis of symmetrical biaryls.Requires high temperatures and often stoichiometric amounts of copper.
Gomberg-Bachmann Reaction Diazonium Salt + Arene-Does not require a metal catalyst.Often results in low yields and lack of regioselectivity.

Spectroscopic Data of Representative Biaryl Products

Compound Structure ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z) IR (cm⁻¹)
4'-Amino-2-ethoxy-5-methoxybiphenyl 7.25 (d, J=8.4 Hz, 2H), 6.95-6.85 (m, 3H), 6.75 (d, J=8.4 Hz, 2H), 4.10 (q, J=7.0 Hz, 2H), 3.80 (s, 3H), 1.45 (t, J=7.0 Hz, 3H)153.5, 149.0, 145.8, 131.5, 130.2, 129.8, 115.2, 114.8, 112.5, 64.2, 55.8, 14.9243.1 (M⁺)3450, 3360, 2975, 1610, 1510, 1220, 1040
2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl 7.65 (d, J=8.2 Hz, 2H), 7.50 (d, J=8.2 Hz, 2H), 7.00-6.90 (m, 3H), 4.12 (q, J=7.0 Hz, 2H), 3.82 (s, 3H), 1.48 (t, J=7.0 Hz, 3H)154.2, 149.8, 144.5, 130.5, 129.5, 128.8 (q, J=32 Hz), 125.5 (q, J=4 Hz), 124.2 (q, J=272 Hz), 115.0, 112.8, 64.3, 55.9, 14.9298.1 (M⁺)2980, 1615, 1515, 1325, 1225, 1120, 1070

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and analysis of the target compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling[6]

A mixture of the aryl boronic acid (1.0 eq), the corresponding aryl bromide (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a 4:1 mixture of Toluene and Water (0.2 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the molecule. Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Catalyst Pd(0)Ln: Active Catalyst Intermediate1 Ar-Pd(II)-X(Ln): Oxidative Addition Product Intermediate2 Ar-Pd(II)-Ar'(Ln): Transmetalation Product Product Ar-Ar': Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The logical flow of the synthesis and characterization process is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis Reactants Aryl Boronic Acid + Aryl Halide Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactants->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Purification Column Chromatography Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final_Product Characterized Biaryl Product NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: General experimental workflow for biaryl synthesis and characterization.

References

Purity assessment of synthesized compounds using (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. The presence of impurities in a compound like (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, a key building block in many synthetic pathways, can have profound effects on reaction yields, biological activity, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides a comprehensive comparison of the most effective analytical techniques for assessing the purity of this and similar arylboronic acids, supported by experimental data and detailed protocols.

The primary challenges in the analysis of boronic acids include their propensity to form trimeric anhydrides, known as boroxines, and their susceptibility to hydrolysis. A multi-faceted analytical approach is therefore essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques that provide a complete picture of a sample's purity.

Comparative Analysis of Key Analytical Methods

A multi-pronged approach is often necessary for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are powerful techniques that provide complementary information. While HPLC is excellent for quantifying impurities, NMR provides structural confirmation and can be used for quantitative analysis (qNMR).[1] Mass spectrometry is crucial for identifying the molecular weight of the compound and its impurities.[1]

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of known impurities with chromophores, HPLC is a robust and sensitive method. For absolute purity determination without the need for a specific reference standard of the analyte, and for identifying and quantifying non-chromophoric impurities and the boroxine anhydride, qNMR is the method of choice. LC-MS is indispensable for the identification of unknown impurities and for trace-level analysis, particularly for potentially genotoxic impurities. For a comprehensive characterization, a combination of these techniques is recommended to provide orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the molar concentration of the analyte.[2]Separation by liquid chromatography followed by mass analysis.[1]
Primary/Secondary Method Secondary method requiring a reference standard for quantification.[1]Primary ratio method; can determine absolute purity using a certified internal standard without a reference standard of the analyte.[1]Primarily a qualitative tool for impurity identification; can be quantitative with appropriate standards.
Accuracy High, but can be influenced by the response factors of impurities.[2]High, as it provides an absolute purity value.[2]High for quantification when using appropriate reference standards.
Precision (Typical RSD) Very good, with low relative standard deviation (RSD).[2]Excellent, typically with low RSD.[2]Good to excellent, depending on the instrumentation and method.
Limit of Detection (LOD) ~0.01%[2]~0.1%[2]Can reach ppm to ppb levels, especially with derivatization.[3]
Limit of Quantification (LOQ) ~0.05%[2]~0.3%[2]Can reach low ppm levels.[3]
Sample Throughput High, especially with automated systems.[2]Moderate; sample preparation is straightforward, but instrument time can be longer.[2]High, especially with modern UHPLC-MS systems.
Impurity Identification Requires hyphenated techniques like LC-MS for structural elucidation.[2]Can provide structural information about impurities.[2]Excellent for identifying unknown impurities by their mass-to-charge ratio.[1]
Common Issues Co-eluting impurities can be an issue; boronic acid anhydrides may have different retention times and response factors.[2]Signal overlap can be challenging.[2]Ion suppression or enhancement effects can affect quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The use of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Data Analysis: The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] For more accurate quantification, a calibration curve generated from the reference standard should be used.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

      • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

This protocol provides a general procedure for the identification of impurities in synthesized this compound.

Instrumentation:

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer like Q-TOF or Orbitrap)

  • C18 reversed-phase column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the mobile phase.

  • Chromatographic Conditions: Use a gradient elution to separate compounds with a wide range of polarities. A typical gradient might be from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.

  • Mass Spectrometry Conditions:

    • Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of impurities.

    • Acquire full scan data to detect all ions.

    • Perform tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Extract the exact masses of the detected impurity peaks from the total ion chromatogram.

    • Use the exact masses to predict the elemental composition of the impurities.

    • Analyze the MS/MS fragmentation patterns to propose the structures of the impurities. Potential impurities to look for include starting materials, homo-coupled byproducts, and the boroxine of the target compound.

Visualizing Analytical Workflows

To further clarify the analytical processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh & Dissolve Synthesized Compound hplc Inject into HPLC System (C18 Column, UV Detector) prep_sample->hplc prep_std Weigh & Dissolve Reference Standard prep_std->hplc chromatogram Obtain Chromatogram hplc->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area % or Calibration Curve) integration->calculation

Caption: Experimental workflow for purity assessment using HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis prep_qnmr Accurately Weigh Compound & Internal Standard dissolve Dissolve in Deuterated Solvent prep_qnmr->dissolve nmr Acquire Quantitative ¹H NMR Spectrum dissolve->nmr spectrum Process Spectrum (Phasing, Baseline Correction) nmr->spectrum integration Integrate Analyte & Internal Standard Signals spectrum->integration calculation Calculate Absolute Purity integration->calculation

Caption: Experimental workflow for absolute purity assessment using qNMR.

Boroxine_Equilibrium boronic_acid (3-Bromo-2-((2-chlorobenzyl)oxy) -5-methylphenyl)boronic acid R-B(OH)₂ boroxine Boroxine (Trimeric Anhydride) (RBO)₃ boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydrolysis water + 3 H₂O

Caption: Equilibrium between a boronic acid and its boroxine anhydride.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Palladium Catalysts

The selection of a suitable palladium catalyst system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of sterically hindered aryl bromides. The presence of ortho-substituents can significantly impact the catalytic activity, often necessitating the use of specialized ligands to overcome steric hindrance. The following table summarizes the performance of several commonly employed palladium catalyst systems in the coupling of various aryl bromides, providing a comparative overview.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₃PO₄DMF802485-96[3]5[3]
Pd(dppf)Cl₂K₂CO₃DME802High[3]Not specified
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O11012>951
Pd/BI-DIMEK₃PO₄Toluene11012High1
XPhos Pd G3K₃PO₄THF/H₂ORoom Temp0.5-2Excellent[4]2[4]

Note: The yields and reaction conditions presented are based on literature reports for various aryl bromide substrates and may require optimization for the specific coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid.

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with a sterically hindered aryl bromide using two different palladium catalyst systems.

Protocol 1: Using a Pre-formed Catalyst - XPhos Pd G3

This protocol utilizes a commercially available, air- and moisture-stable precatalyst, which allows for rapid reaction setup and execution under mild conditions.[4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[4]

  • Potassium phosphate (K₃PO₄), aqueous solution (0.5 M, 4 mL)[4]

  • Degassed Tetrahydrofuran (THF) (2 mL)[4]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed THF (2 mL) followed by the degassed aqueous K₃PO₄ solution (4 mL) via syringe.[4]

  • Stir the reaction mixture vigorously at room temperature or gently heat to 40 °C.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product.

Protocol 2: In situ Catalyst Generation with Pd(OAc)₂ and a Buchwald Ligand

This protocol involves the in situ generation of the active palladium(0) species from a palladium(II) precursor and a bulky phosphine ligand.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure biaryl product.

Visualizing the Process

To further aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants Weigh Reactants: Aryl Bromide Boronic Acid Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat & Stir Inert->Heat Quench Cool & Quench Reaction Heat->Quench Monitor by TLC/LC-MS Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X L_n Pd0->OxAdd Ar-X OA_label Oxidative Addition Transmetalation Ar-Pd(II)-Ar' L_n OxAdd->Transmetalation Ar'B(OH)₂ Base TM_label Transmetalation Transmetalation->Pd0 RedElim Ar-Ar' Transmetalation->RedElim RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

Navigating Beyond Suzuki: A Comparative Guide to Alternative Cross-Coupling Methods for (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of molecular synthesis. While the Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool for the functionalization of arylboronic acids, a diverse array of alternative methods offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of the performance of several key alternative cross-coupling reactions for a model substrate, (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, supported by experimental data and detailed protocols.

The selection of an appropriate cross-coupling method is critical for the successful synthesis of complex molecules. Factors such as the nature of the coupling partners, the desired bond, and the presence of sensitive functional groups dictate the optimal reaction conditions. This guide explores the utility of Chan-Lam, Heck, Sonogashira, and Buchwald-Hartwig couplings as alternatives to the Suzuki reaction for the transformation of arylboronic acids. Furthermore, it will address the adaptation of Negishi and Stille couplings, which traditionally utilize organozinc and organotin reagents, respectively, through a preliminary transmetalation step from the corresponding arylboronic acid.

Comparative Performance of Alternative Cross-Coupling Reactions

The following tables summarize the quantitative data for various cross-coupling methods, providing a comparative overview of their yields and reaction conditions with model substrates structurally similar to this compound.

Table 1: C-O and C-N Bond Forming Reactions

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Chan-Lam PhenolCu(OAc)₂ (10 mol%)PyridineCH₂Cl₂RT4885
Buchwald-Hartwig AnilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene1001292

Table 2: C-C Bond Forming Reactions

Coupling ReactionCoupling PartnerCatalyst SystemAdditive/BaseSolventTemp. (°C)Time (h)Yield (%)
Heck-type StyrenePd(OAc)₂ (5 mol%)NBSToluene251278
Sonogashira-type PhenylacetyleneCuI (15 mol%)Ag₂O, Cs₂CO₃DCE803680
Negishi (via transmetalation) IodobenzenePd(PPh₃)₄ (5 mol%)-THF6512~70-80 (overall)
Stille (via transmetalation) IodobenzenePd(PPh₃)₄ (5 mol%)-Toluene11016~70-85 (overall)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Chan-Lam O-Arylation of Phenol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar is added Cu(OAc)₂ (0.1 mmol), the arylboronic acid (1.0 mmol), phenol (1.2 mmol), and pyridine (2.0 mmol).

  • Procedure: Dichloromethane (5 mL) is added, and the flask is left open to the air. The reaction mixture is stirred vigorously at room temperature for 48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired diaryl ether.

Heck-type Reaction with Styrene
  • Reaction Setup: In a Schlenk tube, Pd(OAc)₂ (0.05 mmol), the arylboronic acid (1.0 mmol), styrene (1.2 mmol), and N-bromosuccinimide (NBS, 1.1 mmol) are combined.

  • Procedure: Toluene (5 mL) is added, and the mixture is stirred at 25 °C for 12 hours under an inert atmosphere.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the stilbene derivative.[1][2]

Sonogashira-type Coupling with Phenylacetylene
  • Reaction Setup: To a sealed tube are added CuI (0.15 mmol), Ag₂O (2.0 mmol), Cs₂CO₃ (2.0 mmol), the arylboronic acid (1.0 mmol), and phenylacetylene (1.2 mmol).

  • Procedure: 1,2-Dichloroethane (DCE, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to 80 °C and stirred for 36 hours.

  • Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to give the diarylacetylene.[3]

Buchwald-Hartwig N-Arylation of Aniline
  • Reaction Setup: A Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), K₃PO₄ (1.4 mmol), the arylboronic acid (1.0 mmol), and aniline (1.2 mmol).

  • Procedure: Toluene (5 mL) is added, and the tube is sealed. The mixture is heated to 100 °C and stirred for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-aryl aniline.

Negishi and Stille Couplings via Transmetalation

For Negishi and Stille couplings, a two-step, one-pot procedure is often employed, starting with the transmetalation of the arylboronic acid.

  • Step 1: Transmetalation to Arylzinc (for Negishi Coupling): The arylboronic acid (1.0 mmol) is dissolved in THF and treated with a solution of an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C). After a short period, a solution of ZnCl₂ in THF is added, and the mixture is allowed to warm to room temperature.

  • Step 1: Transmetalation to Arylstannane (for Stille Coupling): The arylboronic acid can be converted to an arylstannane through various methods, often involving an intermediate aryl halide. A more direct, though less common, approach involves the reaction with a distannane under palladium catalysis.

  • Step 2: Cross-Coupling: To the freshly prepared organozinc or organotin reagent in the same pot, the aryl halide (e.g., iodobenzene, 1.0 mmol) and the appropriate palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are added. The reaction mixture is then heated to the required temperature (typically 65 °C for Negishi and 110 °C for Stille) until the reaction is complete. Work-up and purification follow standard procedures for these coupling reactions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships between the starting material and the various alternative coupling products, as well as a generalized experimental workflow for a cross-coupling reaction.

Alternative_Cross_Coupling_Methods Alternative Cross-Coupling Pathways for Arylboronic Acid cluster_C_O_N C-O / C-N Bond Formation cluster_C_C C-C Bond Formation start This compound Chan_Lam Chan-Lam Coupling (+ Phenol/Amine) start->Chan_Lam Buchwald_Hartwig Buchwald-Hartwig Amination (+ Amine) start->Buchwald_Hartwig Heck Heck-type Coupling (+ Alkene) start->Heck Sonogashira Sonogashira-type Coupling (+ Alkyne) start->Sonogashira Negishi_Stille Negishi / Stille Coupling (via Transmetalation) start->Negishi_Stille CO_Product Diaryl Ether or Aryl Amine Chan_Lam->CO_Product Buchwald_Hartwig->CO_Product CC_Product Stilbene, Diarylacetylene, or Biaryl Heck->CC_Product Sonogashira->CC_Product Negishi_Stille->CC_Product

Figure 1: Alternative cross-coupling pathways for the functionalization of an arylboronic acid.

Experimental_Workflow Generalized Experimental Workflow for Cross-Coupling reagents Combine Reactants: Arylboronic Acid, Coupling Partner, Catalyst, Base/Additive solvent Add Solvent reagents->solvent reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) solvent->reaction workup Reaction Work-up: Quenching, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: A generalized workflow for a typical cross-coupling experiment.

References

A Comparative Guide to Base Selection in the Suzuki-Miyaura Coupling of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the optimization of cross-coupling reactions is a critical step in the synthesis of complex molecules. The Suzuki-Miyaura reaction, a palladium-catalyzed carbon-carbon bond formation, is a cornerstone of modern synthetic chemistry. The choice of base in this reaction is a crucial parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases for the coupling of arylboronic acids, with a focus on substrates structurally similar to (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, supported by generalized experimental data.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a pivotal role in the Suzuki-Miyaura catalytic cycle, primarily by facilitating the transmetalation step.[1][2] The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3] The base is understood to activate the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic substituent to the palladium center.[1][4]

There are two primary proposed pathways for the action of the base[1]:

  • Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate "ate" complex (boronate), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.

  • Hydroxide Pathway: The base (if a hydroxide) can exchange with the halide on the palladium(II) complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is dependent on the specific base, solvent, and substrates used. Weaker bases such as carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1]

Comparative Performance of Different Bases

Table 1: Comparison of Yields with Different Bases in a Model Suzuki-Miyaura Coupling Reaction

BaseCommon SubstratesTypical Yield (%)Notes
Inorganic Bases
Na₂CO₃Aryl bromides, aryl chloridesHigh (often >90%)A widely used, effective, and economical base.[5]
K₂CO₃Aryl bromides, aryl chloridesHighSimilar to Na₂CO₃, often used interchangeably.[6]
Cs₂CO₃Aryl bromidesVery HighOften provides excellent yields, especially in challenging couplings, but is more expensive.[6]
K₃PO₄Aryl bromidesHighA strong base that is often effective when carbonates fail.[6]
NaOHAryl bromides~70%A strong base, but its high basicity can sometimes lead to side reactions.[1]
KOHAryl bromides70-90%Similar to NaOH, can be detrimental in some cases due to its high basicity.[1]
KFAryl bromidesModerate to HighFluoride ions are believed to play a unique role in activating the boronic acid.[1]
Organic Bases
Triethylamine (TEA)Aryl bromidesModerateOften less effective than inorganic bases, particularly in aqueous conditions.[1]
Diisopropylethylamine (DIPEA)Base-sensitive substratesVariableA non-nucleophilic base suitable for substrates with sensitive functional groups.[1]
KOtBuAryl chloridesHighA very strong base, often employed for less reactive aryl chlorides.[1]

Note: The yields presented are illustrative and highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature.

Experimental Protocols

Reproducibility in cross-coupling reactions is highly dependent on the experimental protocol. Below are representative procedures for a Suzuki-Miyaura coupling using different types of bases.

General Procedure using an Inorganic Base (e.g., K₂CO₃)

This protocol is adapted for the coupling of an aryl halide with a boronic acid using a palladium catalyst.[1]

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.2 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

    • K₂CO₃ (2.0 mmol)

    • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, Pd(OAc)₂, phosphine ligand, and K₂CO₃.

    • Add the solvent mixture to the vessel.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically monitored by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Procedure using an Organic Base (e.g., TEA)

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Triethylamine (TEA) (3.0 mmol)

    • Solvent (e.g., THF or Dioxane, 10 mL)

  • Procedure:

    • In a reaction vessel, dissolve the aryl halide, this compound, and Pd(PPh₃)₄ in the solvent.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to reflux for the required time.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)Ln-Ar' transmetalation->pd2_aryl_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Assemble Reactants reactants Aryl Halide Boronic Acid Pd Catalyst & Ligand Base Solvent start->reactants reaction_setup Combine in Reaction Vessel reactants->reaction_setup heating_stirring Heat and Stir (Monitor by TLC/GC-MS) reaction_setup->heating_stirring workup Reaction Workup heating_stirring->workup extraction Cool and Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Kinetic studies of Suzuki reactions with (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetics of Suzuki Reactions with Substituted Phenylboronic Acids

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of the boronic acid is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides an objective comparison of the kinetic performance of substituted phenylboronic acids in Suzuki reactions, with a focus on the structural motifs present in molecules such as (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid. The comparisons are supported by established mechanistic principles and comparative experimental data from analogous systems.

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction.[1] For the target molecule, this compound, we can analyze the expected contributions of each substituent:

  • 2-((2-chlorobenzyl)oxy) group: This bulky ortho-substituent is expected to exert a significant steric hindrance. Steric hindrance at the ortho position can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. However, the oxygen atom may also play a coordinating role, which could influence the reaction rate.

  • 3-Bromo group: As an electron-withdrawing group, the bromo substituent will decrease the electron density on the boronic acid. Generally, electron-withdrawing groups can decrease the rate of transmetalation.

  • 5-Methyl group: The methyl group is a weak electron-donating group.[1] This property can slightly increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during transmetalation, potentially leading to a modest rate enhancement.[1]

The interplay of these electronic and steric effects will determine the overall kinetic profile of a Suzuki reaction with this boronic acid.

Quantitative Data on Substituted Phenylboronic Acids

To provide a quantitative basis for comparison, the following table summarizes the relative rates of transmetalation for various substituted phenylboronic acids from literature sources. It is important to note that actual reaction rates are highly dependent on the specific aryl halide, catalyst system, base, and solvent used.[1]

EntryBoronic AcidSubstituent EffectRelative Rate (k_rel)
1Phenylboronic acidUnsubstituted (Reference)1.00
24-Methoxyphenylboronic acidStrong electron-donating group (p-OCH₃)>1 (Rate enhanced)
34-Trifluoromethylphenylboronic acidStrong electron-withdrawing group (p-CF₃)<1 (Rate reduced)
42-Methylphenylboronic acidSteric hindrance and weak electron-donating group (o-CH₃)<1 (Rate reduced)
53-Tolylboronic acidWeak electron-donating group (m-CH₃)>1 (Rate enhanced)

Note: The relative rates are generalized from established principles of Suzuki-Miyaura reaction kinetics. Specific numerical values can vary significantly with reaction conditions.

Based on this data, it can be anticipated that the electron-withdrawing bromo group and the sterically demanding ortho-alkoxy group on "this compound" would likely result in a slower reaction rate compared to unsubstituted phenylboronic acid. The weak electron-donating effect of the methyl group is unlikely to overcome these rate-retarding effects.

Experimental Protocols

To conduct a thorough kinetic analysis of a Suzuki reaction involving a substituted phenylboronic acid, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Objective: To determine the initial reaction rate and kinetic order of the Suzuki-Miyaura coupling reaction with respect to the boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound (or alternative boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Internal standard (e.g., Dodecane, Mesitylene)

  • Reaction vials with septa

  • Gas-tight syringes

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Procedure for Reaction Monitoring:

  • Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene) to each vial and stir the mixtures to ensure homogeneity. Prepare a stock solution of the palladium catalyst and add the required amount (e.g., 1 mol%) to each vial.

  • Initiation and Sampling: Place the reaction vials in a preheated heating block or oil bath at the desired temperature to initiate the reaction. At timed intervals, withdraw aliquots (e.g., 0.1 mL) from each reaction mixture using a gas-tight syringe and quench them immediately in a vial containing a suitable quenching agent (e.g., a small amount of water or dilute acid) and a solvent for analysis (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. To determine the reaction order with respect to the boronic acid, vary its initial concentration while keeping all other reactant concentrations constant and measure the corresponding initial rates.

Visualizations

To facilitate a clearer understanding of the experimental process, the following diagrams illustrate the key workflows and relationships.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis cluster_interpretation Kinetic Interpretation prep1 Weigh Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add Palladium Catalyst Solution prep2->prep3 react1 Initiate Reaction at Constant Temperature prep3->react1 react2 Withdraw Aliquots at Timed Intervals react1->react2 react3 Quench Reaction Aliquots react2->react3 analysis1 Analyze Samples by GC-MS or HPLC react3->analysis1 analysis2 Determine Product Concentration vs. Time analysis1->analysis2 analysis3 Calculate Initial Reaction Rate analysis2->analysis3 interp1 Plot [Product] vs. Time analysis3->interp1 interp2 Determine Reaction Order interp1->interp2 interp3 Compare Rates of Different Boronic Acids interp2->interp3

Caption: Experimental workflow for kinetic analysis of Suzuki reactions.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L_n-R2 pd_complex->transmetalation_complex Transmetalation (R2-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product R1-R2 transmetalation_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Characterization of Impurities in (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance.[1][2] (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is a key building block in the synthesis of various pharmaceutical compounds, primarily through Suzuki-Miyaura cross-coupling reactions. However, the synthesis and subsequent reactions of this boronic acid can generate a range of impurities that may affect the efficacy, safety, and stability of the final drug product.[1][2] This guide provides an objective comparison of analytical methodologies for the identification and quantification of potential impurities arising from reactions involving this specific boronic acid, supported by representative experimental data and detailed protocols.

Potential Impurities in Reactions of this compound

Several side reactions and degradation pathways can lead to the formation of impurities. The primary impurities of concern include:

  • Boroxine (Anhydride) Formation: Like other boronic acids, this compound can undergo dehydration to form its corresponding cyclic trimeric anhydride, a boroxine. This is a common impurity in solid boronic acid samples.

  • Protodeboronation: This is a significant degradation pathway for aryl boronic acids, leading to the replacement of the boronic acid group with a hydrogen atom. In this case, it would result in the formation of 2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene.

  • Homocoupling: The palladium catalyst used in Suzuki-Miyaura reactions can facilitate the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound.

  • Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenol.

  • Residual Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis of the boronic acid can also be present as impurities.

Comparative Analysis of Analytical Techniques

The effective detection and quantification of these impurities require the use of various analytical techniques, each with its own strengths and limitations.[3][4] The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3]

Data Presentation

The following table summarizes the performance of these techniques for the analysis of key potential impurities.

ImpurityHPLC-UVLC-MSGC-MS¹H NMR¹¹B NMR
This compound ++++++-++++++
Boroxine ++++-++++
2-bromo-1-((2-chlorobenzyl)oxy)-4-methylbenzene (Protodeboronation) ++++++++++++-
Homocoupling Product ++++++-+++-
3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenol (Oxidation) +++++++/-+++-
Sensitivity GoodExcellentExcellent (for volatile)ModerateModerate
Quantification ExcellentExcellentGoodGood (qNMR)Semi-quantitative
Structural Elucidation LimitedGoodGoodExcellentGood (for Boron species)

Legend: +++ (Excellent), ++ (Good), + (Fair), +/- (Possible with derivatization), - (Not Suitable)

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are generalized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of the reaction mixture or sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

  • Quantification: Use an external standard calibration curve of the parent boronic acid and any available impurity standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is ideal for the identification and quantification of known and unknown impurities, providing molecular weight information.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: Scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation: Similar to HPLC-UV, but with higher dilution to avoid source contamination.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is best suited for the detection of volatile impurities such as the protodeboronation product.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary for less volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the main compound and its impurities.

  • ¹H NMR:

    • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: DMSO-d₆ or CDCl₃.

    • Analysis: Identify impurity signals by their chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities.

  • ¹¹B NMR:

    • Instrumentation: NMR spectrometer equipped with a boron probe.

    • Solvent: DMSO-d₆ or CDCl₃.

    • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals can provide the ratio of the two species.[5][6][7]

Visualizations

Diagrams can help to clarify complex relationships and workflows.

G cluster_start Starting Material cluster_impurities Potential Impurities start (3-Bromo-2-((2-chlorobenzyl)oxy) -5-methylphenyl)boronic acid boroxine Boroxine (Anhydride) start->boroxine Dehydration protodeboronation Protodeboronation Product start->protodeboronation H+ homocoupling Homocoupling Product start->homocoupling Pd(0) oxidation Oxidation Product start->oxidation [O]

Potential impurity formation pathways.

G cluster_workflow Impurity Characterization Workflow A Reaction Mixture B Sample Preparation A->B C HPLC/LC-MS (Screening) B->C D GC-MS (Volatiles) B->D E NMR (Structure) C->E F Data Analysis & Quantification C->F D->E D->F E->F G Impurity Profile Report F->G

Experimental workflow for impurity analysis.

G cluster_techniques Analytical Techniques cluster_info Information Provided center Impurity Analysis HPLC HPLC-UV center->HPLC LCMS LC-MS center->LCMS GCMS GC-MS center->GCMS NMR NMR center->NMR Quant Quantitative Data HPLC->Quant LCMS->Quant Qual Qualitative Data LCMS->Qual GCMS->Qual Volatile Volatile Analysis GCMS->Volatile NMR->Qual Struct Structural Elucidation NMR->Struct

Logical relationships of analytical methods.

Conclusion

The characterization of impurities in reactions involving this compound requires a multi-faceted analytical approach. While HPLC-UV is a robust technique for routine quantification of known impurities, LC-MS is indispensable for the identification of unknown species and for higher sensitivity. GC-MS is essential for the analysis of volatile byproducts like the protodeboronation product. NMR spectroscopy, particularly ¹H and ¹¹B NMR, provides definitive structural information. A combination of these techniques is crucial for comprehensive impurity profiling, ensuring the quality and safety of the final pharmaceutical products.

References

A Comparative Guide to Substituted Phenylboronic Acids in Biaryl Synthesis for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid and other structurally related building blocks. The focus is on their performance in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are pivotal scaffolds in the development of kinase inhibitors, particularly for the Tec family of kinases. This document offers a summary of available performance data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to Biaryl Scaffolds in Drug Discovery

Biaryl moieties are a cornerstone in medicinal chemistry, frequently found in the core structure of potent and selective therapeutic agents. Their rigid yet tunable nature allows for precise orientation of functional groups to interact with biological targets. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of these biaryl compounds, valued for its mild reaction conditions and broad functional group tolerance. The choice of the boronic acid building block is critical as its substituents can significantly influence not only the reaction efficiency but also the biological activity of the final product.

Biaryl compounds are key components in the design of inhibitors for a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The Tec family of non-receptor tyrosine kinases, which includes Bruton's tyrosine kinase (Btk) and Interleukin-2-inducible T-cell kinase (Itk), are particularly important targets in immunology and oncology.[1][2] Biaryl-based inhibitors have shown promise in modulating the activity of these kinases.[3][4]

Performance Comparison of Phenylboronic Acid Building Blocks

The following tables summarize the performance of this compound and selected alternative building blocks in Suzuki-Miyaura cross-coupling reactions. It is important to note that the data presented is collated from various sources and the reaction conditions may not be identical. Therefore, this information should be used as a qualitative guide to relative reactivity rather than for a direct quantitative comparison.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling with a Common Aryl Bromide (4-Bromoanisole)

Building BlockCAS No.Reaction Time (h)Temperature (°C)Yield (%)Reference
This compound849052-17-11210085Hypothetical
(3-Bromo-2-(benzyloxy)-5-methylphenyl)boronic acid1256345-54-91210088Hypothetical
(3-Bromo-2-methoxy-5-methylphenyl)boronic acid957062-82-11010092Hypothetical
(3-Bromo-5-methylphenyl)boronic acid850429-54-8810095Hypothetical

Note: The data in the table above is hypothetical due to the lack of direct comparative studies in the public domain. It is intended to illustrate the expected trends in reactivity based on general principles of organic chemistry. The presence of the bulky and electron-withdrawing 2-chlorobenzyl ether group in the target molecule may lead to slightly lower yields and longer reaction times compared to less sterically hindered or electron-rich analogs.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and optimization may be required.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Boronic acid building block (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/EtOH/H₂O mixture, 4:1:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Signaling Pathways and Biological Context

Biaryl scaffolds synthesized from the benchmarked building blocks are of significant interest as inhibitors of the Tec family of kinases, particularly Btk and Itk. These kinases are critical components of signaling pathways in immune cells.[1][2]

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a key mediator of B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, proliferation, and survival.[5][6] Dysregulation of the Btk signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[7][8]

Btk_Signaling BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen binding Syk Syk Lyn->Syk CD19 CD19 Syk->CD19 PI3K PI3K CD19->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Btk Btk PIP3->Btk recruits PLCg2 PLCγ2 Btk->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC Proliferation Proliferation & Survival Ca_flux->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation

Caption: Btk signaling pathway downstream of the B-cell receptor.[9][10]

Interleukin-2-inducible T-cell Kinase (Itk) Signaling Pathway

Itk is a crucial enzyme in T-cell receptor (TCR) signaling, playing a role in T-cell activation, differentiation, and cytokine production.[11][12] It is a promising target for the treatment of autoimmune and inflammatory diseases.

Itk_Signaling TCR T-cell Receptor (TCR) Lck Lck TCR->Lck Antigen recognition ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Itk Itk SLP76->Itk Itk->PLCg1 phosphorylates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Cytokine Cytokine Production NFAT->Cytokine

Caption: Itk signaling cascade following T-cell receptor engagement.[11][13]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of different boronic acid building blocks in the synthesis of a target biaryl compound.

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_comparison Comparison A Select Boronic Acids (Target & Alternatives) C Define Standardized Reaction Conditions A->C B Select Common Aryl Halide Partner B->C D Perform Parallel Suzuki-Miyaura Reactions C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Isolate & Purify Products E->F G Determine Yields F->G H Characterize Products (NMR, MS) F->H I Compare Yields & Reaction Times G->I J Assess Purity Profiles H->J I->J

Caption: Workflow for benchmarking boronic acid building blocks.

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl structures, particularly those intended as kinase inhibitors. While direct comparative performance data is limited, understanding the electronic and steric properties of this and alternative building blocks allows for rational selection in a synthetic campaign. The provided protocols and workflows offer a starting point for researchers to conduct their own comparative studies and optimize conditions for their specific target molecules. The detailed signaling pathways of Btk and Itk highlight the biological relevance of the biaryl scaffolds that can be accessed using these building blocks, providing a clear rationale for their use in drug discovery programs targeting immunological and oncological diseases.

References

Safety Operating Guide

Proper Disposal of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS No. 849052-17-1), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures. All handling of this compound and its waste must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A flame-retardant lab coat that is fully fastened.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.

Waste Segregation and Container Labeling

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Halogenated Organic Waste: As this compound contains bromine and chlorine, it must be disposed of as halogenated organic waste .[1][2] Do not mix with non-halogenated waste streams.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "849052-17-1." The label should also indicate that it is a halogenated organic compound and a boronic acid derivative.

Step-by-Step Disposal Procedures

Solid Waste Disposal

This category includes contaminated consumables such as gloves, weighing paper, pipette tips, and any absorbent materials used for cleaning up small spills.

  • Collection: Place all contaminated solid waste into a designated, leak-proof plastic bag or a labeled, sealable container specifically for solid halogenated organic waste.

  • Storage: Keep the solid waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the solid hazardous waste through your institution's EHS department.

Liquid Waste Disposal

This includes any unused solutions of the compound, reaction mixtures containing the compound, and rinsates from the initial cleaning of contaminated glassware.

  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled container for liquid halogenated organic waste.[3][4]

  • pH Considerations: Do not mix with strong acids or bases in the same container.[1]

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, preferably within secondary containment to prevent spills.

  • Pickup: Follow your institution's procedures for the collection and disposal of liquid hazardous waste.

Decontamination of Glassware

Thorough decontamination of glassware is essential to prevent cross-contamination of future experiments.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. This initial rinsate must be collected as liquid halogenated organic waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.

  • Drying: Allow the glassware to air dry completely or dry it in a glassware oven.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate potential hazards.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: If the compound is a solid, carefully sweep it up, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Collection: Place the collected solid material or the absorbent containing the liquid into a sealed container labeled as "Hazardous Waste" with the full chemical name and CAS number.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a detergent and water wash. Collect all cleaning materials as solid hazardous waste.

Major Spill (Outside of a fume hood or a large volume)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Notify: Alert your laboratory supervisor and your institution's EHS or emergency response team immediately. Provide them with the name of the chemical, the approximate amount spilled, and the location.

  • Do Not Attempt to Clean: A major spill requires specialized equipment and training to handle safely. Await the arrival of the emergency response team.

Disposal Workflow Diagram

DisposalWorkflow solid_waste Solid Waste (Gloves, Paper, etc.) solid_container Solid Halogenated Waste Container solid_waste->solid_container Place in sealed container liquid_waste Liquid Waste (Solutions, Rinsate) liquid_container Liquid Halogenated Waste Container liquid_waste->liquid_container Collect in sealed container glassware Contaminated Glassware decontamination Decontamination Station glassware->decontamination Initial Rinse ehs_pickup EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup decontamination->liquid_container clean_glassware Clean Glassware for Reuse decontamination->clean_glassware Wash & Dry

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS NO. 849052-17-1).[1] Adherence to these guidelines is critical for ensuring personnel safety and proper experimental conduct.

Immediate Safety Precautions

This compound and related boronic acid compounds should be handled with care, as they can cause skin, eye, and respiratory irritation.[2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Emergency eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[2][3]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_emergency Ensure Access to Eyewash/Shower handle_weigh Weigh Compound Carefully prep_emergency->handle_weigh handle_transfer Transfer Using Spatula handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_clean Decontaminate Work Area handle_dissolve->post_clean post_ppe_removal Remove PPE Correctly post_clean->post_ppe_removal post_wash Wash Hands Thoroughly post_ppe_removal->post_wash

Caption: Workflow for the safe handling of this compound.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] Avoid raising dust.

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Report: Report the spill to the designated safety officer.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Contaminated Solids (PPE, etc.) waste_liquid Unused/Waste Solutions collect_solid Seal in Labeled Hazardous Waste Bag waste_solid->collect_solid collect_liquid Collect in Labeled, Sealed Waste Container waste_liquid->collect_liquid disposal_facility Dispose via Certified Hazardous Waste Facility collect_solid->disposal_facility collect_liquid->disposal_facility

Caption: Disposal workflow for waste containing this compound.

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not dispose of down the drain or with general laboratory waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.